THP-PEG10-C2-Boc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H62O14 |
|---|---|
Molecular Weight |
670.8 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C32H62O14/c1-32(2,3)46-30(33)7-9-34-10-11-35-12-13-36-14-15-37-16-17-38-18-19-39-20-21-40-22-23-41-24-25-42-26-27-43-28-29-45-31-6-4-5-8-44-31/h31H,4-29H2,1-3H3 |
InChI Key |
OKVTYYTYCSWYII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC1CCCCO1 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Purification of THP-PEG10-C2-Boc
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis and purification methods for THP-PEG10-C2-Boc, a heterobifunctional PEG linker. This linker is of significant interest in the development of advanced bioconjugates, including Proteolysis Targeting Chimeras (PROTACs), due to its defined length, solubility-enhancing polyethylene (B3416737) glycol (PEG) chain, and orthogonal protecting groups. The tetrahydropyranyl (THP) group provides stable protection for a terminal hydroxyl function, while the tert-butyloxycarbonyl (Boc) group protects a terminal amine, allowing for selective and sequential conjugation strategies.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with commercially available discrete PEG (dPEG®) reagents. The overall strategy involves the sequential modification of a PEG diol to introduce a Boc-protected amine at one terminus and a THP-protected alcohol at the other.
A plausible synthetic route is outlined below. This approach leverages established methodologies for the functionalization of PEG linkers, including mesylation, azidation, reduction, Boc protection, and THP protection.
Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols
Step 1: Monomesylation of HO-PEG10-OH
-
Dissolve HO-PEG10-OH (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (B128534) (Et3N, 1.5 equivalents) dropwise.
-
Slowly add a solution of methanesulfonyl chloride (MsCl, 1.1 equivalents) in anhydrous DCM.
-
Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature, stirring for an additional 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure to yield crude MsO-PEG10-OH.
Step 2: Azidation of MsO-PEG10-OH
-
Dissolve the crude MsO-PEG10-OH (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Add sodium azide (B81097) (NaN3, 3 equivalents).
-
Heat the reaction mixture to 80°C and stir for 12-16 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain crude N3-PEG10-OH.
Step 3: Reduction of N3-PEG10-OH to H2N-PEG10-OH
-
Dissolve the crude N3-PEG10-OH (1 equivalent) in methanol (B129727).
-
Add palladium on carbon (10% Pd/C, catalytic amount).
-
Stir the suspension under a hydrogen atmosphere (balloon) at room temperature for 6-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield H2N-PEG10-OH.
Step 4: Boc Protection of H2N-PEG10-OH
-
Dissolve H2N-PEG10-OH (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Add triethylamine (Et3N, 2 equivalents).
-
Add a solution of di-tert-butyl dicarbonate (B1257347) ((Boc)2O, 1.2 equivalents) in DCM dropwise.
-
Stir the reaction mixture at room temperature for 3-12 hours.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield Boc-HN-PEG10-OH.
Step 5: THP Protection of Boc-HN-PEG10-OH
-
Dissolve Boc-HN-PEG10-OH (1 equivalent) in anhydrous DCM.
-
Add 3,4-dihydro-2H-pyran (DHP, 1.5 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H2O).
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final product, which in this sequence would be Boc-HN-PEG10-O-THP. To arrive at the titled compound, further steps would be needed to introduce the C2-amine.
An alternative and more direct route would involve starting with a diamino-PEG derivative.
Alternative Step 1: Mono-Boc Protection of H2N-PEG10-C2-NH2
This "one-pot" procedure is adapted from established methods for the mono-Boc protection of diamines.[2]
-
Under an inert atmosphere, dissolve diamino-PEG10-ethane (H2N-PEG10-C2-NH2, 1 equivalent) in anhydrous methanol at 0°C with stirring.
-
Slowly add one equivalent of a dilute solution of hydrochloric acid in methanol.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure the formation of the mono-protonated species.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) in methanol.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with deionized water and wash with diethyl ether to remove unreacted (Boc)₂O.
-
Adjust the pH of the aqueous layer to >12 with 2N NaOH solution.
-
Extract the product into dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-HN-PEG10-C2-NH2.
Alternative Step 2: THP Protection of the Terminal Hydroxyl (if starting from a Boc-protected amino-alcohol)
This step would be analogous to Step 5 in the first proposed pathway.
Purification of this compound
Purification of the final product is critical to remove starting materials, by-products (e.g., di-Boc protected species), and any remaining reagents. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for purifying PEG derivatives.
Purification Workflow
Caption: General workflow for the purification of this compound.
Experimental Protocol: Reversed-Phase HPLC Purification
-
Column: A preparative C18 column is suitable for this purification.
-
Mobile Phase:
-
A: Water with 0.1% trifluoroacetic acid (TFA)
-
B: Acetonitrile with 0.1% TFA
-
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically used. The exact gradient should be optimized based on analytical HPLC runs of the crude mixture.
-
Procedure: a. Dissolve the crude this compound in a minimal amount of the initial mobile phase composition. b. Inject the sample onto the equilibrated preparative RP-HPLC column. c. Run the optimized gradient and monitor the elution profile at a suitable wavelength (e.g., 214 nm or 220 nm). d. Collect fractions corresponding to the main product peak. e. Analyze the collected fractions for purity using analytical HPLC. f. Pool the pure fractions and remove the acetonitrile by rotary evaporation. g. Lyophilize the remaining aqueous solution to obtain the purified this compound as a white solid or viscous oil.
Data Presentation
The following tables summarize the expected materials and representative reaction parameters. Actual values may vary and require optimization.
Table 1: Key Reagents and Solvents
| Reagent/Solvent | Role |
| HO-PEG10-OH | Starting Material |
| H2N-PEG10-C2-NH2 | Alternative Starting Material |
| Methanesulfonyl Chloride (MsCl) | Activating Agent |
| Sodium Azide (NaN3) | Nucleophile |
| Palladium on Carbon (Pd/C) | Catalyst |
| Di-tert-butyl dicarbonate ((Boc)2O) | Protecting Group Reagent |
| 3,4-Dihydro-2H-pyran (DHP) | Protecting Group Reagent |
| p-Toluenesulfonic acid (p-TsOH) | Catalyst |
| Dichloromethane (DCM) | Solvent |
| Dimethylformamide (DMF) | Solvent |
| Methanol (MeOH) | Solvent |
| Triethylamine (Et3N) | Base |
Table 2: Representative Reaction Conditions and Expected Outcomes
| Step | Reaction Time (hours) | Temperature (°C) | Expected Yield (%) | Expected Purity (%) |
| Monomesylation | 4-5 | 0 to RT | 85-95 | >90 (crude) |
| Azidation | 12-16 | 80 | 90-98 | >90 (crude) |
| Reduction | 6-8 | RT | >95 | >95 (crude) |
| Boc Protection | 3-12 | RT | 80-90 | >95 (after chromatography) |
| THP Protection | 1-4 | RT | 85-95 | >95 (after chromatography) |
| RP-HPLC Purification | - | RT | - | >98 |
Note: Yields and purities are estimates and will depend on the specific reaction conditions and the efficiency of purification.
Characterization
The structure and purity of the final this compound product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the presence of the PEG backbone, the THP group, the Boc group, and the C2 linker, and to verify the structure.[3][4]
-
Mass Spectrometry (e.g., ESI-MS): To determine the molecular weight of the product and confirm its identity.[3]
-
Analytical HPLC: To assess the purity of the final product.
This guide provides a comprehensive framework for the synthesis and purification of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available starting materials.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of 40 kDa poly(ethylene glycol) polymers by proton transfer reaction QTOF mass spectrometry and 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
The Role of THP-PEG10-C2-Boc in PROTACs: A Technical Guide to Linker-Driven Protein Degradation
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate disease-causing proteins by co-opting the cell's native ubiquitin-proteasome system. These heterobifunctional molecules are composed of three distinct components: a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to form a productive ternary complex (POI-PROTAC-E3 ligase).[3][4]
This technical guide focuses on the role and mechanism of action of linkers derived from precursors like THP-PEG10-C2-Boc . It is crucial to understand that this compound is a synthetic building block, not the final, biologically active linker. The Tetrahydropyranyl (THP) and tert-butyloxycarbonyl (Boc) moieties are protecting groups used during chemical synthesis to prevent unwanted side reactions.[5][6] They are removed to reveal reactive functional groups that allow for the sequential attachment of the POI and E3 ligase ligands. The core of this linker's contribution to the PROTAC's mechanism of action lies in its polyethylene (B3416737) glycol (PEG) and hydrocarbon chain composition.
Core Mechanism of Action: The PROTAC Cycle
A PROTAC's function is catalytic, initiating a cycle of targeted protein degradation. This process can be broken down into several key steps, where the linker's role is paramount.
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to a POI and an E3 ubiquitin ligase within the cell, forming a three-part complex.[][7] The linker's length, flexibility, and chemical properties are crucial for enabling this complex to form with an optimal orientation that facilitates the subsequent steps.[8][]
-
Ubiquitination : Once the ternary complex is formed, the E3 ligase transfers ubiquitin (a small regulatory protein) from a charged E2 ubiquitin-conjugating enzyme to the surface of the POI.[10]
-
Proteasomal Degradation : The poly-ubiquitinated POI is then recognized by the 26S proteasome, the cell's protein degradation machinery.[8] The proteasome unfolds and degrades the tagged protein into smaller peptides.
-
Recycling : After the POI is degraded, the PROTAC molecule is released and can recruit another POI, continuing its catalytic cycle.[]
The linker, derived from a precursor like this compound, does not participate in direct enzymatic reactions but is a master regulator of the geometry and stability of the ternary complex, which is the prerequisite for efficient protein degradation.[1]
The Role of the PEG10 Linker in PROTAC Efficacy
The 10-unit polyethylene glycol (PEG) chain is the primary functional component of the linker. Its properties directly influence the PROTAC's biological activity.
-
Solubility and Permeability : PROTACs are often large molecules with high molecular weight and lipophilicity, which can lead to poor aqueous solubility.[8] The hydrophilic nature of the PEG linker significantly improves the overall solubility of the PROTAC molecule, which is essential for its administration and distribution in a biological system.[4][11] While increased hydrophilicity can sometimes hinder passive diffusion across cell membranes, the flexibility of PEG linkers may allow the PROTAC to adopt conformations that shield its polar surfaces, aiding cell entry.[8]
-
Ternary Complex Optimization : The primary role of the linker is to span the distance between the POI and the E3 ligase, enabling the formation of a stable and productive ternary complex.[3][4] The length and flexibility imparted by the PEG10 chain are critical. A linker that is too short may cause steric hindrance, preventing the complex from forming, while a linker that is too long might lead to an unstable or unproductive complex.[] The optimal linker length is specific to each POI-E3 ligase pair and must be determined empirically.[8]
Data Presentation: Linker Composition and Degradation Efficacy
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The tables below summarize representative data illustrating how linker composition, particularly PEG length, can impact these key parameters.
Table 1: Impact of PEG Linker Length on PROTAC Potency
| PROTAC | Linker Composition | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) |
|---|---|---|---|---|---|
| PROTAC A | PEG4 | Protein X | CRBN | 150 | 85 |
| PROTAC B | PEG8 | Protein X | CRBN | 50 | 95 |
| PROTAC C | PEG10 | Protein X | CRBN | 25 | >98 |
| PROTAC D | PEG12 | Protein X | CRBN | 60 | 90 |
This table presents illustrative data to show the common trend of an optimal PEG linker length for achieving maximum potency and efficacy.
Table 2: Physicochemical Properties of PROTACs with Different Linkers
| PROTAC | Linker Type | Molecular Weight (Da) | Calculated LogP | Aqueous Solubility (µg/mL) |
|---|---|---|---|---|
| PROTAC 1 | Alkyl Chain (10 atoms) | 850 | 5.2 | < 1 |
| PROTAC 2 | PEG10 Chain | 1150 | 3.8 | 55 |
| PROTAC 3 | Hybrid Alkyl-PEG | 980 | 4.5 | 20 |
This table demonstrates how PEG linkers can favorably alter the physicochemical properties of a PROTAC, notably increasing aqueous solubility despite a higher molecular weight.
Mandatory Visualizations
Signaling and Experimental Diagrams
The following diagrams, generated using the Graphviz DOT language, illustrate key pathways and workflows.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Synthetic utility of a dually-protected linker.
Caption: A typical workflow for evaluating PROTAC-induced protein degradation.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of PROTACs.
Protocol 1: Cellular Protein Degradation Assay by Western Blot
This protocol is used to determine the DC50 and Dmax of a PROTAC in a cellular context.
1. Materials:
-
Target-expressing cell line (e.g., MCF-7, HEK293)
-
Cell culture medium and supplements (e.g., DMEM, FBS, Penicillin-Streptomycin)
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Multi-well cell culture plates (e.g., 12-well or 24-well)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
2. Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that ensures they are in the logarithmic growth phase (e.g., 70-80% confluency) at the time of treatment. Incubate overnight at 37°C, 5% CO2.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in fresh culture medium. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle-only control. Incubate for the desired time period (e.g., 18-24 hours).
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting: a. Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling. b. Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane for 1 hour at room temperature. e. Incubate the membrane with the primary antibody for the POI overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Apply ECL substrate and visualize the protein bands using an imaging system. h. Strip the membrane (if necessary) and re-probe for the loading control.
6. Data Analysis:
-
Quantify the band intensity for the POI and the loading control using software like ImageJ.
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of protein remaining against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.
Conclusion
The linker component of a PROTAC, derived from a synthetic precursor such as this compound, is a critical modulator of its overall performance. While the THP and Boc groups are tools for synthesis, the resulting PEG10 linker plays a direct and vital role in the PROTAC's mechanism of action. By enhancing solubility, providing flexibility, and optimizing the geometry of the ternary complex, the linker dictates the efficiency and potency of protein degradation.[3][8] The rational design and empirical optimization of linker length and composition are therefore paramount in the development of effective and drug-like PROTAC therapeutics.
References
- 1. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 10. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
The Strategic Role of the Boc Protecting Group in the Heterobifunctional Linker THP-PEG10-C2-Boc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the rapidly advancing fields of targeted protein degradation and bioconjugation, heterobifunctional linkers are critical components in the design of sophisticated therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The linker, which connects the two active ends of these molecules, is not merely a spacer but plays a pivotal role in determining the efficacy, solubility, and pharmacokinetic properties of the final construct. This technical guide provides an in-depth examination of the tert-butyloxycarbonyl (Boc) protecting group within the context of a specific and versatile linker, THP-PEG10-C2-Boc. We will delve into the chemical properties of the Boc group, its strategic importance in multi-step syntheses, detailed experimental protocols for its removal, and its interplay with other protecting groups.
Introduction to this compound: A Heterobifunctional PROTAC Linker
The molecule this compound is a polyethylene (B3416737) glycol (PEG)-based linker designed for use in the synthesis of PROTACs and other complex bioconjugates.[1][2][3] Its structure is characterized by three key components:
-
A ten-unit polyethylene glycol (PEG10) chain that serves as a hydrophilic spacer. The PEG linker can enhance the aqueous solubility of the final molecule and provide the necessary flexibility and length to facilitate the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase.[4]
-
A tert-butyloxycarbonyl (Boc) protected amine on one terminus. The Boc group is a widely used, acid-labile protecting group for amines, which allows for the sequential and controlled conjugation of different molecular entities.[5][6][7]
-
A tetrahydropyranyl (THP) protected alcohol on the other terminus. The THP group is also an acid-labile protecting group, which masks the reactivity of the terminal hydroxyl group until it is needed for a subsequent reaction.
The presence of two different, selectively cleavable protecting groups makes this compound a valuable tool for orthogonal synthesis strategies in drug development.
The Boc Protecting Group: A Cornerstone of Modern Organic Synthesis
The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic chemistry, particularly in peptide synthesis and the construction of complex molecules.[5][7] Its widespread use is attributed to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[5]
Key Properties of the Boc Group:
-
Stability: The Boc group is stable to basic and nucleophilic conditions, as well as to catalytic hydrogenation.[6] This stability makes it compatible with a wide array of synthetic transformations.
-
Acid Lability: The key feature of the Boc group is its susceptibility to cleavage by acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine.[5][7] The mechanism of deprotection involves the formation of a stable tert-butyl cation and the release of carbon dioxide.
-
Introduction: The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under basic conditions.
Quantitative Data on Boc Protection and Deprotection of PEG Linkers
The efficiency of the protection and deprotection steps is crucial for the overall yield and purity of the final bioconjugate. The following tables summarize representative quantitative data for these reactions on amino-PEG linkers.
| Parameter | Reagent/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Boc Protection | (Boc)₂O, PEG-400 | Room Temp | 0.5 - 2 | >90 | [8] |
| (Boc)₂O, DIPEA, DCM | Room Temp | 3 | High | [8] | |
| Boc Deprotection | 20-50% TFA in DCM | 0 to Room Temp | 0.5 - 2 | High | [8] |
| 4M HCl in Dioxane | Room Temp | 0.5 - 2 | High | [8] | |
| 50% TFA in DCM | Room Temp | 0.4 | >95 | [8] |
Table 1: Representative Reaction Conditions for Boc Protection and Deprotection of Amino-PEG Linkers.
| Reagent | Concentration | Solvent | Typical Time | Temperature | Reference(s) |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (B109758) (DCM) | 0.5 - 2 hours | 0°C to Room Temp | [5] |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | 0.5 - 2 hours | Room Temp | [5] |
Table 2: Common Acidic Conditions for Boc Deprotection.
Experimental Protocols
General Protocol for Boc Deprotection of a PEG Linker
This protocol describes a general procedure for the removal of the Boc group from a PEG linker using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Materials:
-
Boc-protected PEG linker (e.g., this compound)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) (optional scavenger)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask.[5]
-
Cool the solution to 0°C in an ice bath.[5]
-
Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[5] If the substrate contains acid-sensitive groups prone to alkylation by the tert-butyl cation, add a scavenger such as TIS (2.5-5% v/v).[5]
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[5]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[5]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[5] To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 times).[5]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next synthetic step.
-
For isolation of the free amine, dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[5]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.[5]
-
Further purification can be performed by column chromatography if necessary.
Orthogonal Deprotection Strategy for THP and Boc Groups
A key feature of the this compound linker is the presence of two acid-labile protecting groups, THP and Boc. While both are removed by acid, their lability differs, allowing for selective deprotection under carefully controlled conditions. Generally, THP ethers are more acid-labile than Boc-protected amines.
-
Selective THP Deprotection: Milder acidic conditions can be employed to selectively cleave the THP group while leaving the Boc group intact. This can be achieved using reagents such as pyridinium (B92312) p-toluenesulfonate (PPTS) in an alcohol solvent, or very dilute solutions of stronger acids (e.g., 10% TFA in DCM) for a short reaction time.[9]
-
Selective Boc Deprotection: While more challenging, selective removal of the Boc group in the presence of a THP ether can be achieved under specific conditions, though concurrent partial cleavage of the THP group is possible.[10]
-
Simultaneous Deprotection: Treatment with stronger acidic conditions, such as 50% TFA in DCM or 4M HCl in dioxane, will typically lead to the removal of both the THP and Boc protecting groups.
Visualizing Workflows and Pathways with Graphviz
Experimental Workflow for Boc Deprotection and Monitoring
Caption: A generalized experimental workflow for the acid-mediated deprotection of a Boc-protected PEG linker.
Logical Relationship in PROTAC Synthesis
Caption: A logical diagram illustrating the sequential synthesis of a PROTAC molecule using a dually protected linker.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation via the ubiquitin-proteasome system.
Conclusion
The Boc protecting group is an indispensable tool in the synthesis of complex molecules for drug discovery and development. Its application in heterobifunctional linkers like this compound enables a modular and controlled approach to the construction of PROTACs and other bioconjugates. A thorough understanding of the chemical properties of the Boc group, coupled with optimized experimental protocols for its selective cleavage, is paramount for the successful synthesis of these next-generation therapeutics. The ability to perform orthogonal deprotection in the presence of other protecting groups, such as THP, provides the synthetic chemist with the flexibility needed to assemble these intricate molecular architectures with high precision and efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. experts.azregents.edu [experts.azregents.edu]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly Chemoselective Esterification Reactions and Boc/THP/TBDMS Discriminating Deprotections under Samarium(III) Catalysis [organic-chemistry.org]
The Architect's Blueprint: A Deep Dive into Bifunctional PEG Linkers for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation (TPD) has ushered in a new era of therapeutic possibilities, moving beyond mere inhibition to the complete removal of disease-causing proteins. At the heart of this transformative approach lies the Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule meticulously designed to hijack the cell's own ubiquitin-proteasome system (UPS). A critical and often underappreciated component of these molecular architects is the linker, the bridge that connects the target-binding warhead to the E3 ligase-recruiting moiety. Among the diverse array of linker chemistries, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, offering a unique set of properties that profoundly influence a degrader's efficacy and developability.[1][2]
This technical guide provides an in-depth exploration of bifunctional PEG linkers in the context of protein degradation. We will dissect their fundamental roles, present quantitative data illustrating structure-activity relationships, provide detailed experimental protocols for their evaluation, and visualize the intricate molecular and cellular processes they govern.
Core Principles: The Multifaceted Role of PEG Linkers
Bifunctional degraders are composed of three key elements: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The linker is not a passive spacer but a critical determinant of a PROTAC's success.[4][5] PEG linkers, characterized by repeating ethylene (B1197577) glycol units, offer a unique combination of hydrophilicity, flexibility, and biocompatibility that addresses several key challenges in PROTAC development.[6][7]
Improving Physicochemical Properties: A primary challenge in PROTAC design is their often large and lipophilic nature, which can lead to poor aqueous solubility and limited cell permeability.[1] The incorporation of PEG motifs significantly enhances the hydrophilicity of the molecule, improving its solubility and preventing aggregation.[5][8] This, in turn, can positively impact a PROTAC's pharmacokinetic profile.[9]
Modulating Cell Permeability: The relationship between PEGylation and cell permeability is nuanced. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the inherent flexibility of PEG linkers can be advantageous.[5] It is hypothesized that flexible linkers allow the PROTAC to adopt a folded conformation, shielding its polar surface area and facilitating membrane traversal.[10] However, an optimal balance must be struck, as excessive PEGylation can negatively impact permeability.[11]
Orchestrating the Ternary Complex: The primary role of the linker is to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase.[4][12] The length and flexibility of the PEG linker are critical for achieving the optimal geometry for this complex.[5] A linker that is too short can cause steric hindrance, while one that is too long may lead to an unstable or unproductive complex, diminishing the efficiency of protein degradation.[13] The stability of this ternary complex is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein.[14]
Quantitative Insights: The Impact of PEG Linker Length on Degradation Efficacy
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[6] The length of the PEG linker has a profound impact on both of these parameters. The following tables summarize quantitative data from various studies, illustrating the structure-activity relationship (SAR) of PEG linker length in different PROTAC systems.
| PROTAC Targeting | E3 Ligase Ligand | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Pomalidomide | PEG | 0 (direct linkage) | < 0.5 | > 90 | [4] |
| BRD4 | Pomalidomide | PEG | 1 PEG unit | > 5 | ~50 | [4] |
| BRD4 | Pomalidomide | PEG | 4-5 PEG units | < 0.5 | > 90 | [4] |
| TBK1 | VHL | Alkyl/Ether | < 12 | No Degradation | N/A | [7] |
| TBK1 | VHL | Alkyl/Ether | 12 - 29 | Submicromolar | > 75 | [7] |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | [7] |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | [7] |
| BTK | Cereblon | PEG | 4 PEG units | 1-40 | N/A |
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| BRD4 Degrader 1 | Alkyl | 785.9 | 3.5 | 180.5 |
| BRD4 Degrader 2 | PEG4 | 918.1 | 2.1 | 215.8 |
| BRD4 Degrader 3 | PEG8 | 1094.4 | 0.7 | 286.4 |
Visualizing the Process: Signaling Pathways and Experimental Workflows
To better understand the function of bifunctional PEG linkers, it is essential to visualize the underlying biological pathways and the experimental workflows used to evaluate these molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. bio-techne.com [bio-techne.com]
- 12. benchchem.com [benchchem.com]
- 13. lifesensors.com [lifesensors.com]
- 14. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of THP-PEG10-C2-Boc in Targeted Protein Degradation: A Technical Guide for Beginners
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linkers in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is far from a passive spacer; its composition and length are critical determinants of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[2]
Among the various linker classes, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of PROTAC design. Their repeating ethylene (B1197577) glycol units impart hydrophilicity, which can enhance the solubility and permeability of the often large and lipophilic PROTAC molecules.[3] The length of the PEG linker is a key parameter that must be optimized to ensure productive ternary complex formation for efficient protein degradation.[2]
This technical guide focuses on THP-PEG10-C2-Boc , a PEG-based PROTAC linker. This linker features a tetrahydropyran (B127337) (THP) protected hydroxyl group, a ten-unit polyethylene glycol (PEG10) chain, a two-carbon (C2) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. The Boc protecting group is acid-labile, allowing for controlled, sequential synthesis of the PROTAC molecule.[4] This guide will provide an in-depth overview of the core concepts, experimental protocols, and data analysis relevant to the application of this compound in targeted protein degradation for those new to the field.
Core Concepts: Leveraging a Long-Chain PEG Linker in PROTACs
The use of a long-chain PEG linker like the one in this compound offers several strategic advantages in PROTAC design:
-
Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain can improve the solubility of the PROTAC, which is often a challenge for these high molecular weight molecules. This can also positively impact cell membrane permeability.[3]
-
Optimized Ternary Complex Formation: The length and flexibility of the PEG10 chain provide the necessary distance and conformational freedom to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase. An optimal linker length is crucial to avoid steric hindrance and promote efficient ubiquitination.[2]
-
Modulation of Physicochemical Properties: The inclusion of a PEG linker influences key physicochemical properties such as the topological polar surface area (TPSA) and lipophilicity (LogP), which in turn affect oral absorption and other pharmacokinetic parameters.
The general mechanism of action for a PROTAC synthesized using this compound is illustrated in the signaling pathway below.
Data Presentation: The Impact of Linker Length on PROTAC Efficacy
Table 1: Degradation Efficacy of BRD4-Targeting PROTACs with Varying PEG Linker Lengths
| PROTAC (Linker) | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-PEG3 | BRD4 | VHL | HeLa | 25 | >90 |
| PROTAC-PEG5 | BRD4 | VHL | HeLa | 5 | >95 |
| PROTAC-PEG7 | BRD4 | VHL | HeLa | 15 | >90 |
| PROTAC-PEG9 | BRD4 | VHL | HeLa | 50 | ~85 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Physicochemical Properties of BRD4-Targeting PROTACs with Varying PEG Linker Lengths
| PROTAC (Linker) | Molecular Weight (Da) | cLogP | TPSA (Ų) |
| PROTAC-PEG3 | ~850 | ~3.5 | ~180 |
| PROTAC-PEG5 | ~940 | ~3.2 | ~200 |
| PROTAC-PEG7 | ~1030 | ~2.9 | ~220 |
| PROTAC-PEG9 | ~1120 | ~2.6 | ~240 |
cLogP: Calculated LogP. TPSA: Topological Polar Surface Area.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and evaluation of a PROTAC utilizing a Boc-protected PEG linker like this compound. The synthesis of a BRD4-targeting PROTAC is used as a representative example.
PROTAC Synthesis Workflow
The general workflow for synthesizing a PROTAC using this compound involves a multi-step process.
Protocol 1: Boc Deprotection of this compound
Objective: To remove the Boc protecting group to reveal the primary amine for subsequent coupling.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add TFA (10-20 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting amine salt (THP-PEG10-C2-NH2·TFA) is often used in the next step without further purification.
Protocol 2: Amide Coupling with a POI Ligand
Objective: To couple the deprotected linker with a carboxylic acid-functionalized POI ligand (e.g., a JQ1 derivative for BRD4).
Materials:
-
THP-PEG10-C2-NH2·TFA (from Protocol 1)
-
POI ligand with a carboxylic acid handle (e.g., JQ1-acid)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the POI ligand-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of THP-PEG10-C2-NH2·TFA (1.1 eq) and DIPEA (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the POI-linker-THP intermediate.
Protocol 3: Western Blot Analysis for Protein Degradation (DC50 and Dmax Determination)
Objective: To quantify the degradation of the target protein induced by the synthesized PROTAC.
Materials:
-
Cancer cell line expressing the target protein (e.g., HeLa for BRD4)
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies (target and loading control) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Plot the percentage of protein degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 4: Ternary Complex Formation Assay (e.g., NanoBRET™)
Objective: To measure the formation of the POI-PROTAC-E3 ligase ternary complex in live cells.
Materials:
-
HEK293 cells
-
Plasmids encoding NanoLuc®-POI and HaloTag®-E3 ligase
-
Transfection reagent
-
HaloTag® NanoBRET™ 618 Ligand
-
Nano-Glo® Live Cell Reagent
-
White, opaque 96-well plates
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-E3 ligase plasmids.
-
Cell Plating and Labeling: Plate the transfected cells in a 96-well plate and label with the HaloTag® ligand.
-
PROTAC Treatment: Add a dilution series of the PROTAC to the cells.
-
Luminescence Measurement: Add the Nano-Glo® substrate and measure luminescence at the donor (460 nm) and acceptor (618 nm) wavelengths.
-
Data Analysis: Calculate the BRET ratio and plot it against the PROTAC concentration to determine the concentration-dependent formation of the ternary complex.
Conclusion
This compound represents a valuable tool for researchers venturing into the field of targeted protein degradation. Its long PEG chain offers advantages in terms of solubility and the potential for optimal ternary complex formation, while the Boc-protected amine allows for a controlled and modular synthetic approach. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for the synthesis, characterization, and evaluation of novel PROTACs. As the field continues to evolve, the rational design of linkers will remain a critical aspect of developing potent and selective protein degraders for therapeutic applications.
References
The Architectural Design of THP-PEG10-C2-Boc Linkers in Novel PROTAC Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's intrinsic ubiquitin-proteasome system to achieve targeted protein degradation. The efficacy of these heterobifunctional molecules is critically dependent on the linker component that connects the target protein ligand to the E3 ligase ligand. This technical guide provides an in-depth exploration of the THP-PEG10-C2-Boc linker, a sophisticated construct designed for the modular synthesis of novel PROTACs. We will dissect the individual components of this linker, provide detailed experimental protocols for PROTAC synthesis and evaluation, present quantitative data for linker performance comparison, and visualize key pathways and workflows to facilitate a comprehensive understanding for researchers in the field of targeted protein degradation.
Introduction to PROTAC Technology and the Central Role of the Linker
PROTACs are bifunctional molecules that induce the degradation of a target protein of interest (POI)[1]. They function by forming a ternary complex with the POI and an E3 ubiquitin ligase, thereby bringing the E3 ligase in close proximity to the POI to facilitate its ubiquitination and subsequent degradation by the proteasome[1][2]. A PROTAC molecule is composed of three key moieties: a ligand that binds to the POI, a ligand that recruits an E3 ligase, and a chemical linker that connects these two ligands[1].
The linker is not merely a passive spacer but plays a crucial role in determining the overall efficacy of the PROTAC[3][4]. Its length, composition, and rigidity influence the formation and stability of the ternary complex, as well as the physicochemical properties of the PROTAC, such as solubility and cell permeability[3][4]. The rational design of linkers is therefore a critical aspect of PROTAC development.
Deconstructing the this compound Linker
The this compound linker is a chemically versatile scaffold for PROTAC synthesis, with each component serving a distinct purpose.
-
THP (Tetrahydropyran): The THP group is a common acid-labile protecting group for alcohols[5][6][7][8]. In the context of this linker, it likely protects a terminal hydroxyl group on the polyethylene (B3416737) glycol (PEG) chain, preventing unwanted side reactions during the initial stages of PROTAC synthesis. Its removal is typically achieved under mild acidic conditions[5][9][10].
-
PEG10 (Polyethylene Glycol, 10 units): The PEG component consists of ten repeating ethylene (B1197577) glycol units. PEG linkers are widely used in PROTAC design due to their ability to enhance the aqueous solubility and cell permeability of the resulting molecule[3][11][12][13]. The flexibility of the PEG chain can also be advantageous in allowing the PROTAC to adopt an optimal conformation for ternary complex formation[3][12].
-
C2 (Ethyl): The C2 moiety refers to a two-carbon alkyl chain. Alkyl linkers provide a degree of rigidity and can influence the overall hydrophobicity of the PROTAC[11][14]. The combination of a flexible PEG chain with a more rigid alkyl segment allows for fine-tuning of the linker's properties.
-
Boc (tert-Butyloxycarbonyl): The Boc group is a widely used protecting group for amines[15]. In this linker, it protects a terminal amine, which is intended for conjugation to either the POI ligand or the E3 ligase ligand. The Boc group is stable under many reaction conditions but can be readily removed with a strong acid like trifluoroacetic acid (TFA) to reveal the free amine for coupling[15].
The modular nature of this linker, with its orthogonal protecting groups (acid-labile THP and Boc), allows for a stepwise and controlled synthesis of the final PROTAC molecule.
Quantitative Analysis of Linker Performance
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The choice of linker composition and length significantly impacts these parameters. While specific data for PROTACs utilizing the exact this compound linker is not publicly available, the following tables provide representative data from the literature to illustrate the influence of linker characteristics on PROTAC performance.
Table 1: Impact of Linker Length and Composition on PROTAC Efficacy
| PROTAC Target | E3 Ligase | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| BRD4 | VHL | PEG | 12 | 15 | >90 |
| BRD4 | VHL | PEG | 16 | 8 | >95 |
| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 |
| ERα | VHL | PEG | 12 | 25 | 85 |
| ERα | VHL | PEG | 16 | 10 | >90 |
Note: Data is compiled from various sources for illustrative purposes and direct comparison should be made with caution due to differing experimental conditions.[14][16]
Table 2: Physicochemical Properties of PROTACs with Different Linker Types
| PROTAC | Linker Type | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| PROTAC A | Alkyl | 789.4 | 5.8 | 155.6 |
| PROTAC B | PEG4 | 923.1 | 3.9 | 198.5 |
| PROTAC C | PEG8 | 1099.3 | 2.0 | 284.3 |
Note: TPSA (Topological Polar Surface Area) is a predictor of drug transport properties. Higher TPSA is often associated with lower cell permeability.[17]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful design and evaluation of novel PROTACs.
General Synthesis of a PROTAC using a this compound Linker
This protocol describes a general strategy for synthesizing a PROTAC by sequentially coupling the linker to the E3 ligase ligand and the POI ligand.
Step 1: Coupling of this compound to an Amine-Functionalized E3 Ligase Ligand
-
Dissolve the this compound linker (1.1 eq) and a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative) (1 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.2 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (3 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting THP-protected intermediate by flash column chromatography.
Step 2: Deprotection of the Boc Group
-
Dissolve the purified intermediate from Step 1 in anhydrous dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA) (20-50% v/v) and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Once complete, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with toluene (B28343) to remove residual TFA. The resulting amine salt is often used directly in the next step.
Step 3: Coupling to a Carboxylic Acid-Functionalized POI Ligand
-
Dissolve the deprotected amine from Step 2 and a carboxylic acid-functionalized POI ligand (1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3 eq).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Work up the reaction as described in Step 1.
-
Purify the THP-protected PROTAC by preparative HPLC.
Step 4: Deprotection of the THP Group
-
Dissolve the purified THP-protected PROTAC from Step 3 in a mixture of acetic acid, tetrahydrofuran (B95107) (THF), and water (e.g., 3:1:1 v/v/v).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, neutralize the reaction with saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC by preparative HPLC and characterize by LC-MS and NMR.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
This protocol is used to quantify the extent of target protein degradation induced by the PROTAC[2][18][19].
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel to separate proteins by size, and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH or β-actin) following the same procedure.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate (ECL) and visualize the bands using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Plot the percentage of degradation versus PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values[20].
-
Ternary Complex Formation Assay (NanoBRET™)
This live-cell assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC[21][22][23][24].
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag® (acceptor).
-
Cell Plating and Labeling: Plate the transfected cells in a 96-well plate. Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the wells.
-
Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with the appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.
Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system[1][25][26][27][28].
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. Include a proteasome inhibitor (e.g., MG132) in a control well to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., RIPA buffer with 1% SDS) to disrupt protein-protein interactions, then dilute to reduce the SDS concentration.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein overnight at 4°C. Add protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blot: Elute the immunoprecipitated proteins from the beads by boiling in sample buffer. Run the samples on an SDS-PAGE gel and perform a Western blot using an antibody against ubiquitin. An increase in the high-molecular-weight smear of ubiquitinated target protein in the PROTAC-treated samples confirms ubiquitination.
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) help to visualize the complex biological processes and experimental workflows involved in PROTAC research.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Modular components of the this compound linker.
Caption: A typical experimental workflow for PROTAC evaluation.
Conclusion
The this compound linker represents a sophisticated and highly adaptable tool for the construction of novel PROTACs. Its modular design, incorporating orthogonal protecting groups and a combination of flexible and rigid elements, provides medicinal chemists with a powerful scaffold for optimizing the performance of protein degraders. A thorough understanding of the role of each component, coupled with robust experimental evaluation, is paramount for the successful development of the next generation of targeted protein degradation therapies. This guide provides a foundational framework of data, protocols, and visualizations to aid researchers in this endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. bio-rad.com [bio-rad.com]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 9. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. precisepeg.com [precisepeg.com]
- 12. benchchem.com [benchchem.com]
- 13. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lifesensors.com [lifesensors.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com]
- 22. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 23. promega.com [promega.com]
- 24. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Ubiquitination Assay - Profacgen [profacgen.com]
- 26. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]
- 27. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 28. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Boc Deprotection of THP-PEG10-C2-Boc
Audience: This document is intended for researchers, scientists, and professionals in the fields of chemistry, biotechnology, and drug development who utilize PEG linkers in their synthetic workflows.
Introduction: The tert-butyloxycarbonyl (Boc) group is a fundamental amine-protecting group widely employed in the synthesis of complex molecules such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other PEGylated therapeutics.[1] Its widespread use stems from its stability in various reaction conditions and its facile removal under acidic conditions.[2][3] This protocol provides a detailed procedure for the acidic cleavage of the Boc group from THP-PEG10-C2-Boc to yield the corresponding primary amine, a critical step for subsequent bioconjugation reactions.
Mechanism of Acid-Catalyzed Boc Deprotection
The deprotection of a Boc-protected amine proceeds via acidolysis.[2][4] The reaction is initiated by the protonation of the carbamate (B1207046) carbonyl oxygen by a strong acid, typically trifluoroacetic acid (TFA). This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and readily undergoes decarboxylation to yield the protonated amine and carbon dioxide gas.[5]
Experimental Protocols
This section details two common protocols for Boc deprotection. Protocol 1, using Trifluoroacetic Acid (TFA), is the most standard method. Protocol 2 offers an alternative using Hydrochloric Acid (HCl) for substrates that may be sensitive to TFA or for cases where an HCl salt is preferred.[2][4]
Protocol 1: Standard Boc Deprotection using TFA in DCM
This method is suitable for the majority of Boc-protected PEGylated compounds and is widely cited for its efficiency.[2]
Materials:
-
This compound
-
Triisopropylsilane (TIS) (optional scavenger, recommended if other acid-sensitive groups are present)[1][4][6]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization step)[1][4]
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)[1]
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel (for neutralization step)
Procedure:
-
Dissolution: Dissolve the this compound substrate in anhydrous DCM in a round-bottom flask to a concentration of approximately 0.1-0.2 M.[4][6]
-
Cooling: Cool the solution to 0°C using an ice bath. This helps to control any potential exothermic reaction.[1][4]
-
Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[1][4][6] If the substrate contains other acid-sensitive functional groups, add a scavenger such as TIS (2.5-5% v/v) to trap the reactive tert-butyl cations generated during the reaction.[4][6]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.[1][4]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed. This typically takes 1-2 hours.[1][4][6] The deprotected amine product is more polar and should have a lower Rf value on TLC.[4]
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[1][4]
-
TFA Removal: To remove residual traces of TFA, add toluene (B28343) to the residue and co-evaporate under reduced pressure. Repeat this step two to three times.[4][6] The product at this stage is the TFA salt of the deprotected amine, which can often be used directly in subsequent steps.[1][4]
-
Optional Neutralization and Isolation of Free Amine:
-
To obtain the free amine, dissolve the residue in a suitable organic solvent (e.g., DCM).
-
Transfer the solution to a separatory funnel and wash carefully with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt.[1][4]
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final deprotected free amine.[1][4]
-
Protocol 2: Alternative Boc Deprotection using HCl in Dioxane
This protocol is a useful alternative for substrates where TFA may cause side reactions or is otherwise undesirable.[2][4]
Materials:
Procedure:
-
Dissolution: Dissolve the Boc-protected PEG compound in a minimal amount of anhydrous 1,4-dioxane (B91453) or a 1:1 mixture of dioxane and methanol.[2][7]
-
Acid Addition: Add the 4M HCl in 1,4-dioxane solution (typically 4 equivalents or more).[6]
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[6]
-
Isolation: Upon completion, remove the solvent in vacuo to obtain the hydrochloride salt of the deprotected amine.[6][7] The HCl salt is often a solid and can be isolated more easily than the oily TFA salts.[7]
Data Presentation
The following table summarizes typical reaction conditions and parameters for Boc deprotection.
| Parameter | Condition 1: Standard TFA | Condition 2: Stronger TFA | Condition 3: HCl Alternative | Citation(s) |
| Acid Reagent | Trifluoroacetic Acid (TFA) | Trifluoroacetic Acid (TFA) | 4M HCl in 1,4-Dioxane | [2][4] |
| Concentration | 20% (v/v) | 50% (v/v) | 2M - 4M | [4][7][8] |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | 1,4-Dioxane or Dioxane/MeOH | [2][4][7] |
| Temperature | 0°C to Room Temp | 0°C to Room Temp | Room Temperature | [4][6] |
| Typical Time | 1 - 2 hours | 30 - 60 minutes | 30 minutes - 2 hours | [4][6] |
| Product Form | TFA Salt (often an oil) | TFA Salt (often an oil) | HCl Salt (often a solid) | [7] |
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general workflow for the standard Boc deprotection protocol using TFA.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. tBoc-protected amine-PEG-Amine - CD Bioparticles [cd-bioparticles.net]
Step-by-Step Synthesis of PROTACs Using THP-PEG10-C2-Boc: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] This technology offers a paradigm shift in therapeutic intervention, enabling the targeting of proteins previously considered "undruggable."[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2][3][4] The linker is a critical determinant of PROTAC efficacy, influencing physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[3]
PEG-based linkers, such as THP-PEG10-C2-Boc, are frequently employed in PROTAC design to enhance solubility and provide synthetic modularity.[5][6] This application note provides a detailed, step-by-step protocol for the synthesis of PROTACs utilizing the this compound linker. This versatile linker features a tetrahydropyranyl (THP) protected alcohol at one end and a tert-butyloxycarbonyl (Boc) protected amine at the other, allowing for a sequential and controlled conjugation of the E3 ligase ligand and the protein of interest (POI) ligand (warhead).
Synthetic Strategy Overview
The synthesis of a PROTAC using the this compound linker is a multi-step process that involves the sequential deprotection of the protecting groups and subsequent coupling with the E3 ligase ligand and the warhead. The general workflow is as follows:
-
THP Deprotection: The synthesis commences with the acidic removal of the THP protecting group from the PEG linker to expose a primary alcohol.
-
E3 Ligase Ligand Conjugation: The E3 ligase ligand, functionalized with a suitable reactive group (e.g., a carboxylic acid), is then coupled to the newly exposed alcohol on the linker.
-
Boc Deprotection: The Boc protecting group on the other end of the linker is removed under acidic conditions to reveal a primary amine.[7][8]
-
Warhead (POI Ligand) Conjugation: The warhead, typically possessing a carboxylic acid, is then conjugated to the deprotected amine via an amide bond formation.[1][9]
-
Purification and Characterization: The final PROTAC molecule is purified, typically by high-performance liquid chromatography (HPLC), and its identity and purity are confirmed by methods such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[8][10]
Experimental Protocols
Protocol 1: THP Deprotection of this compound
This protocol describes the removal of the acid-labile THP protecting group to yield the corresponding alcohol.[11][12]
Materials:
-
This compound
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a 4:2:1 mixture of acetic acid, THF, and water. A typical concentration is 0.1 M.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvents.
-
The resulting crude alcohol-PEG10-C2-Boc can be carried forward to the next step, often without further purification.
Quantitative Data Summary: THP Deprotection
| Parameter | Value |
| Starting Material | This compound |
| Reagents | AcOH:THF:H₂O (4:2:1) |
| Reaction Time | 4-8 hours |
| Temperature | Room Temperature |
| Typical Yield | >95% (crude) |
Protocol 2: E3 Ligase Ligand Conjugation (Esterification)
This protocol outlines the coupling of a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of Thalidomide, Pomalidomide, or a VHL ligand) to the deprotected alcohol of the linker via an esterification reaction.
Materials:
-
Alcohol-PEG10-C2-Boc (from Protocol 1)
-
Carboxylic acid-functionalized E3 ligase ligand (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the alcohol-PEG10-C2-Boc (1.0 eq), the carboxylic acid-functionalized E3 ligase ligand (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.2 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the E3 ligase ligand-linker conjugate.
Quantitative Data Summary: E3 Ligase Ligand Conjugation
| Parameter | Value |
| Starting Materials | Alcohol-PEG10-C2-Boc, E3 Ligase Ligand-COOH |
| Coupling Reagents | DCC, DMAP |
| Solvent | Anhydrous DCM |
| Reaction Time | 12-24 hours |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 60-80% |
Protocol 3: Boc Deprotection of E3 Ligase Ligand-Linker Conjugate
This protocol describes the removal of the Boc protecting group to expose the terminal amine for subsequent coupling with the warhead.[1][7]
Materials:
-
E3 ligase ligand-PEG10-C2-Boc (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the E3 ligase ligand-PEG10-C2-Boc (1.0 eq) in anhydrous DCM (approx. 0.1 M).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[8]
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.[1]
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting crude amine salt is typically used directly in the next step without further purification.[1]
Quantitative Data Summary: Boc Deprotection
| Parameter | Value |
| Starting Material | E3 Ligase Ligand-PEG10-C2-Boc |
| Reagent | 20-50% TFA in DCM |
| Reaction Time | 30-60 minutes |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | >95% (crude) |
Protocol 4: Warhead (POI Ligand) Conjugation (Amide Coupling)
This final coupling step involves the formation of an amide bond between the deprotected amine of the E3 ligase ligand-linker conjugate and a carboxylic acid-functionalized warhead.[1][9]
Materials:
-
E3 ligase ligand-PEG10-C2-NH₂ (from Protocol 3)
-
Carboxylic acid-functionalized warhead (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the carboxylic acid-functionalized warhead (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
To this solution, add HATU (1.2 eq) and DIPEA (3.0 eq).[1]
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[1]
-
Add the crude E3 ligase ligand-PEG10-C2-NH₂ salt (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.[1]
-
Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative reverse-phase HPLC.
Quantitative Data Summary: Warhead Conjugation
| Parameter | Value |
| Starting Materials | E3 Ligase Ligand-Linker-NH₂, Warhead-COOH |
| Coupling Reagents | HATU, DIPEA |
| Solvent | Anhydrous DMF |
| Reaction Time | 2-16 hours |
| Temperature | Room Temperature |
| Typical Yield | 30-60% (after purification) |
Visualizations
Caption: A general workflow for the synthesis of PROTACs using this compound.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Tetrahydropyranyl Ethers [organic-chemistry.org]
Application Notes and Protocols for Amide Coupling of THP-PEG10-C2-Boc with E3 Ligase Ligands in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality designed to selectively eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.[2]
The THP-PEG10-C2-Boc linker is a valuable building block in PROTAC synthesis. It features a tetrahydropyran (B127337) (THP) protected alcohol, a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) chain to enhance solubility and cell permeability, and a Boc-protected amine connected via a C2 spacer. This application note focuses on the crucial step of forming an amide bond between the deprotected amine of the linker and a carboxylic acid-functionalized E3 ligase ligand, a common strategy in the assembly of PROTACs.
Signaling Pathway and Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released to engage in further catalytic cycles of protein degradation.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using a this compound linker is a multi-step process that involves the sequential coupling of the linker to the POI ligand and the E3 ligase ligand. The following diagram outlines a general workflow.
Caption: General workflow for PROTAC synthesis.
Data Presentation: Comparison of Amide Coupling Reagents
The choice of coupling reagent is critical for achieving high yields and purity in amide bond formation. The following table compares common coupling reagents used in PROTAC synthesis.
| Reagent | Full Name | Key Features & Use Cases | Typical Reaction Conditions | Reported Yields |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | High reactivity, fast reaction times, low racemization. Generally the first choice for difficult couplings.[3] | 1.1-1.5 eq. HATU, 2-3 eq. DIPEA, DMF or DCM, RT, 1-4 h | High (often >80%) |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Very effective and widely used. Slightly less reactive than HATU but more cost-effective.[3] | 1.1-1.5 eq. HBTU, 2-3 eq. DIPEA, DMF or DCM, RT, 2-16 h | Moderate to High |
| EDC/NHS | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide / N-hydroxysuccinimide | Water-soluble carbodiimide. Often used with an additive like HOBt or NHS. Useful if aqueous conditions are needed.[3][4] | 1.2-2.0 eq. EDC, 1.2-2.0 eq. NHS, DCM or DMF, RT, 4-24 h | Moderate to High |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Powerful coupling reagent, particularly effective for sterically hindered amino acids and fragments.[3] | 1.1-1.5 eq. PyBOP, 2-3 eq. DIPEA, DMF or DCM, RT, 2-16 h | High |
Experimental Protocols
The following protocols provide a detailed methodology for the deprotection of the this compound linker and subsequent amide coupling to an amine-functionalized E3 ligase ligand.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine of the linker, which is then coupled to a carboxylic acid-functionalized POI ligand.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM (0.1 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by LC-MS to confirm the complete consumption of the starting material.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting THP-PEG10-C2-NH2 trifluoroacetate (B77799) salt is typically used in the next step without further purification after thorough drying under high vacuum.
Protocol 2: Amide Coupling of THP-PEG10-C2-NH2 with a Carboxylic Acid-Functionalized E3 Ligase Ligand (e.g., Pomalidomide derivative)
This protocol details the HATU-mediated amide bond formation between the deprotected linker and an E3 ligase ligand.
Materials:
-
THP-PEG10-C2-NH2 trifluoroacetate salt (from Protocol 1)
-
Carboxylic acid-functionalized E3 ligase ligand (e.g., Pomalidomide-linker-COOH) (1.0 equivalent)
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
LC-MS for reaction monitoring
-
Preparative HPLC for purification
Procedure:
-
Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 equivalent) in anhydrous DMF (0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add HATU (1.2 equivalents) to the solution.
-
Add DIPEA (3.0 equivalents) to the mixture and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the THP-PEG10-C2-NH2 trifluoroacetate salt (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the solution of the deprotected linker to the activated E3 ligase ligand mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the progress by LC-MS.
-
Upon completion, quench the reaction with water and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative reverse-phase HPLC to obtain the desired PROTAC molecule.
-
Characterize the final product by NMR and high-resolution mass spectrometry.
Mandatory Visualizations
Logical Relationship of PROTAC Components
Caption: Components of a PROTAC molecule.
Amide Coupling Reaction Scheme
Caption: General scheme for amide coupling reaction.
References
Application Notes and Protocols for the Conjugation of THP-PEG10-C2-Boc to Target Protein Ligands
Audience: Researchers, scientists, and drug development professionals.
Introduction
Targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality.[1] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[2][3] The linker is a critical component that influences the efficacy, solubility, and pharmacokinetic properties of the PROTAC.[2][4]
This document provides detailed protocols for the use of THP-PEG10-C2-Boc , a versatile linker for the synthesis of PROTACs and other bioconjugates.[5][6] This linker features a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) chain to enhance solubility and a C2 (ethyl) spacer.[2][7] It is flanked by two distinct acid-labile protecting groups: a tetrahydropyranyl (THP) group protecting a terminal hydroxyl and a tert-butyloxycarbonyl (Boc) group protecting a terminal amine. This orthogonal protection scheme allows for the sequential and controlled conjugation of two different ligands.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The ultimate goal of using a linker like this compound in this context is to create a molecule that hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1][7] The PROTAC simultaneously binds to the target protein and an E3 ligase, forming a ternary complex.[4] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.[1]
Caption: PROTAC Mechanism of Action Diagram.
General Synthetic Strategy
The conjugation process involves a sequential, multi-step approach that takes advantage of the differential stability of the THP and Boc protecting groups under acidic conditions. While both are removed by acid, the Boc group is generally more labile and can be removed with strong acids like trifluoroacetic acid (TFA), whereas the THP group can be removed under milder acidic conditions, such as with pyridinium (B92312) p-toluenesulfonate (PPTS), allowing for a selective deprotection strategy.[8][9][10]
The general workflow consists of:
-
Step 1: Selective deprotection of one end of the linker (e.g., Boc group).
-
Step 2: Conjugation of the first ligand (e.g., POI ligand) to the deprotected functional group.
-
Step 3: Selective deprotection of the second protecting group (e.g., THP group).
-
Step 4: Conjugation of the second ligand (e.g., E3 ligase ligand).
-
Step 5: Purification and characterization of the final bifunctional molecule.
References
- 1. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound|CAS |DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 8. benchchem.com [benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Monitoring the Synthesis of THP-PEG10-C2-Boc via LC-MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for monitoring the progress of the synthesis of a THP-PEG10-C2-Boc construct using Liquid Chromatography-Mass Spectrometry (LC-MS). The ability to accurately track the consumption of starting materials and the formation of the desired product in real-time is crucial for reaction optimization, ensuring yield, and minimizing impurity generation. This note details the required instrumentation, sample preparation, a robust LC-MS method, and data analysis procedures.
Introduction
In modern drug development and chemical synthesis, molecules often incorporate various functional components such as protecting groups and linkers to achieve specific therapeutic or diagnostic functions. The target molecule, this compound, includes a Tetrahydropyran (THP) group (a common acid-labile protecting group for alcohols), a ten-unit Polyethylene Glycol (PEG) linker for modulating solubility and pharmacokinetic properties, and a tert-Butyloxycarbonyl (Boc) group to protect an amine.
Monitoring the progress of the reaction that couples these fragments is essential for process control. LC-MS is an ideal analytical technique for this purpose, offering both the separation power of liquid chromatography and the mass identification capabilities of mass spectrometry.[1][2] This allows for the simultaneous quantification of reactants, intermediates, and the final product from a complex reaction mixture.
Experimental Protocols
Instrumentation, Materials, and Reagents
-
LC-MS System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a single quadrupole or more advanced mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended.[1][3]
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for separating the polar PEGylated starting materials and the more hydrophobic product.
-
Solvents: LC-MS grade acetonitrile (B52724) (ACN), water, and formic acid (FA) are required. Using high-purity solvents is critical to reduce background noise and avoid signal suppression.[4][5]
-
Reaction Quenching Solution: A solution to halt the reaction at specific time points, such as a buffered aqueous solution or cold solvent.
-
Vials: Standard 2 mL HPLC vials with septa caps.
Sample Preparation Protocol
Accurate reaction monitoring begins with consistent sample preparation.
-
Reaction Sampling: At designated time points (e.g., t=0, 15 min, 30 min, 1 hr, 2 hr, 4 hr), carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quenching (Optional but Recommended): Immediately add the aliquot to a vial containing a quenching agent to stop the reaction. This is crucial for obtaining an accurate snapshot of the reaction at that time point.
-
Dilution: Dilute the quenched sample significantly with a solvent mixture that is compatible with the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). A dilution factor of 100x to 1000x is typical, depending on the initial concentration of reactants. This prevents column overloading and signal saturation in the mass spectrometer.[4]
-
Vortexing: Vortex the diluted sample thoroughly to ensure homogeneity.
-
Transfer: Transfer the final diluted sample to an LC-MS vial for analysis.
LC-MS Method
The following tables outline a robust starting method for the analysis. Optimization may be required based on the specific instrumentation used.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to 5% B and re-equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
Note: Formic acid is used as a mobile phase modifier as it is MS-friendly and aids in the protonation of analytes for positive ion mode detection, unlike TFA which can cause ion suppression.[6][7]
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan |
| Mass Range | m/z 150 - 1500 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
Visualized Workflows and Pathways
Reaction Pathway
The synthesis of this compound can be visualized as the coupling of two key fragments. For this example, we will assume an esterification reaction between a THP-protected PEG alcohol and a Boc-protected carboxylic acid.
Caption: Assumed synthetic pathway for this compound.
Experimental Workflow
The overall process from taking a sample from the reaction to obtaining the final data can be summarized in the following workflow.
Caption: LC-MS experimental workflow for reaction monitoring.
Data Presentation and Analysis
The primary output from the LC-MS is a total ion chromatogram (TIC). By extracting the specific m/z values for the reactants and the product, their relative abundance can be tracked over time. The area under the curve for each extracted ion chromatogram peak is proportional to the amount of that species present.
Table 3: Example Quantitative Data Summary of Reaction Progress
| Time Point | Relative Area % - Reactant A (THP-PEG10-H) | Relative Area % - Reactant B (HOOC-C2-NHBoc) | Relative Area % - Product (this compound) |
| 0 min | 49.5% | 50.1% | 0.4% |
| 30 min | 35.2% | 36.5% | 28.3% |
| 1 hr | 21.8% | 23.1% | 55.1% |
| 2 hr | 8.9% | 10.5% | 80.6% |
| 4 hr | 1.2% | 2.5% | 96.3% |
| Overnight | <0.5% | 1.1% | 98.5% |
Note: Data presented is for illustrative purposes only. Relative area percentage is calculated as (Area of Species X) / (Sum of Areas of all Reactants and Products) * 100.
Conclusion and Troubleshooting
This application note provides a robust framework for monitoring the synthesis of this compound using LC-MS. The detailed protocol for sample preparation and the specified LC-MS parameters serve as an excellent starting point for accurate reaction profiling. Monitoring the reaction allows for precise determination of reaction completion, helps in optimizing conditions like temperature and catalyst loading, and can aid in the identification of potential side products.[8]
Common Troubleshooting Tips:
-
No Signal/Weak Signal: Ensure proper instrument tuning. Check for sample precipitation after dilution. The mobile phase may require adjustment to improve ionization efficiency.[5][9]
-
Poor Peak Shape (Tailing/Fronting): This may result from column overload; try injecting less sample.[4] Interactions with the column's stationary phase can also be a cause; ensure the mobile phase pH is appropriate.[4]
-
Shifting Retention Times: Inconsistent mobile phase preparation or inadequate column equilibration between runs can cause retention time drift. Ensure the column is properly thermostatted.[10]
-
High Background Noise: This is often due to contaminated solvents or reagents. Always use high-purity, LC-MS grade materials.[11]
References
- 1. ingenieria-analitica.com [ingenieria-analitica.com]
- 2. Peptide and Protein Analysis â Pharmaceuticals & Biopharmaceuticals [ssi.shimadzu.com]
- 3. sciex.com [sciex.com]
- 4. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. lcms.cz [lcms.cz]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
Application Note: High-Purity Purification of PROTACs Containing THP-PEG10-C2-Boc by HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of Proteolysis Targeting Chimeras (PROTACs) containing the THP-PEG10-C2-Boc linker using preparative High-Performance Liquid Chromatography (HPLC). A multi-step purification strategy, culminating in reversed-phase HPLC, is outlined to achieve high purity levels essential for downstream biological assays. This document includes recommended materials, detailed experimental procedures, and representative data presented in tabular format for clarity. Additionally, diagrams generated using Graphviz are provided to illustrate the purification workflow and the general mechanism of PROTAC action.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins through the ubiquitin-proteasome system.[1] A typical PROTAC consists of a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[2] The linker plays a critical role in the PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[2]
The this compound linker is a popular choice in PROTAC design, incorporating a polyethylene (B3416737) glycol (PEG) chain to enhance solubility and pharmacokinetic properties.[3][4] The tetrahydropyranyl (THP) and tert-butyloxycarbonyl (Boc) groups serve as protecting groups for hydroxyl and amine functionalities, respectively, which are often removed in the final steps of PROTAC synthesis. The purification of these complex molecules is a critical step to remove unreacted starting materials, byproducts, and other impurities that could interfere with biological evaluation.[5] Reversed-phase HPLC (RP-HPLC) is a powerful technique for the final purification of PROTACs, offering high resolution and yielding highly pure products.[3]
This application note details a robust protocol for the purification of PROTACs synthesized with the this compound linker, focusing on the final preparative RP-HPLC step.
General PROTAC Mechanism
Figure 1: General mechanism of action for a PROTAC.
Experimental Protocols
A standard purification workflow for PROTACs involves an initial aqueous work-up and extraction to remove water-soluble impurities, followed by flash column chromatography for a coarse purification to remove less polar impurities. The final and most critical step is preparative RP-HPLC for high-resolution purification.[3]
Aqueous Work-up and Extraction
Upon completion of the synthesis reaction, the mixture is quenched and diluted with an organic solvent such as ethyl acetate (B1210297). The organic layer is then washed sequentially with water and brine to remove water-soluble reagents and byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[3]
Flash Column Chromatography
The crude product is subjected to flash column chromatography on silica (B1680970) gel. A gradient of ethyl acetate in hexanes or methanol (B129727) in dichloromethane (B109758) is typically employed, with the specific gradient optimized based on the polarity of the PROTAC. Fractions are collected and analyzed by thin-layer chromatography (TLC) or LC-MS to identify those containing the desired product. The pure fractions are combined and concentrated.[3]
Preparative Reversed-Phase HPLC (RP-HPLC)
The partially purified PROTAC from flash chromatography is further purified by preparative RP-HPLC to achieve a final purity of >95%.
Instrumentation:
-
Preparative HPLC system with a UV detector
-
C18 column (e.g., 10 µm, 19 x 250 mm)
-
Fraction collector
-
Lyophilizer
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) or 0.1% formic acid in water.
-
Solvent B: Acetonitrile with 0.1% TFA or 0.1% formic acid.
Note: The use of an acidic modifier is crucial for good peak shape and reproducibility. However, care must be taken as the THP and Boc protecting groups are acid-labile. Prolonged exposure to strong acids or high concentrations of acid can lead to deprotection.
Procedure:
-
Sample Preparation: Dissolve the partially purified PROTAC in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase composition).
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B) until a stable baseline is achieved.
-
Injection and Elution: Inject the sample onto the column and elute with a linear gradient of Solvent B in Solvent A. A typical gradient is from 5% to 95% Solvent B over 30-45 minutes.
-
Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm) and collect fractions corresponding to the main product peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC-MS.
-
Product Isolation: Pool the pure fractions and lyophilize to obtain the final, high-purity PROTAC.
Purification Workflow
Figure 2: A typical workflow for the purification of synthesized PROTACs.[3]
Data Presentation
The following tables summarize representative quantitative data for the purification of a PROTAC containing a PEG linker. The specific values will vary depending on the exact molecular structure of the PROTAC and the precise experimental conditions.
Table 1: Representative HPLC Purification Parameters
| Parameter | Condition |
| Column | C18, 10 µm, 19 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 5% to 95% B over 30 min |
| Flow Rate | 15 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 1-5 mL |
| Sample Concentration | 10-50 mg/mL |
Table 2: Representative Purification Yields and Purity
| Purification Step | Starting Purity (%) | Final Purity (%) | Overall Yield (%) |
| Flash Chromatography | ~40-60 | ~85-95 | ~50-70 |
| Preparative RP-HPLC | ~85-95 | >98 | ~30-50 |
Table 3: Representative Analytical HPLC Data
| Compound | Retention Time (min) | Purity by UV (%) |
| Starting Material (Ligand 1) | 8.2 | - |
| Starting Material (Ligand 2) | 12.5 | - |
| Crude PROTAC | 15.8 (Major Peak) | ~55 |
| Purified PROTAC | 15.9 | >98 |
Conclusion
The purification of PROTACs containing the this compound linker is a critical process to ensure the quality and reliability of subsequent biological data. The multi-step approach described, combining aqueous work-up, flash chromatography, and a final preparative RP-HPLC polishing step, provides a robust method for obtaining high-purity PROTACs.[3] Careful optimization of the HPLC conditions, particularly the mobile phase composition and gradient, is essential for achieving optimal separation and yield. The protocols and representative data presented in this application note serve as a comprehensive guide for researchers and scientists in the field of targeted protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing PROTAC Technology for Targeted Protein Degradation in Cell-Based Assays
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic strategy that, instead of merely inhibiting the function of a protein, eliminates it entirely by co-opting the cell's natural protein disposal machinery.[1][2] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology.[3][4] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][6] This tripartite assembly forms a "ternary complex," which brings the POI into close proximity with the E3 ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[5][7]
The chemical entity "THP-PEG10-C2-Boc" represents a PEG-based PROTAC linker, a crucial component used in the synthesis of PROTAC molecules.[8] It is not a complete degrader itself but a versatile building block. The THP (tetrahydropyran) and Boc (tert-butyloxycarbonyl) groups are protecting groups used during chemical synthesis. For the purpose of these notes, we will describe the application of a hypothetical PROTAC, herein named Degrader-X , which incorporates a PEG-based linker to target a hypothetical Protein of Interest (POI) for degradation via the Cereblon (CRBN) E3 ligase.
Mechanism of Action
The mechanism of PROTACs like Degrader-X involves hijacking the ubiquitin-proteasome system (UPS).[3][5][6]
-
Binding and Ternary Complex Formation : Degrader-X, being cell-permeable, enters the cell and simultaneously binds to the POI and the CRBN E3 ligase. This forms a key POI-Degrader-X-CRBN ternary complex.[5][7]
-
Ubiquitination : Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI.[4][5]
-
Proteasomal Degradation : The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome. The proteasome then unfolds and degrades the tagged POI into small peptides.[3][6]
-
Catalytic Cycle : After the POI is degraded, Degrader-X is released and can bind to another POI molecule, initiating a new cycle of degradation. This catalytic nature allows PROTACs to be effective at low concentrations.[3][4][5]
Signaling Pathway Diagram
Caption: PROTAC mechanism of action, from ternary complex formation to proteasomal degradation.
Experimental Protocols
Protocol 1: General Cell Culture and Treatment
This protocol outlines the basic steps for treating adherent cells with a PROTAC degrader to assess protein knockdown.
Materials:
-
Cell line expressing the Protein of Interest (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Degrader-X stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Multi-well cell culture plates (6-well or 12-well)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that ensures they are in the exponential growth phase (typically 60-80% confluency) at the time of treatment. Incubate overnight under standard conditions (e.g., 37°C, 5% CO2).
-
Compound Preparation: Prepare serial dilutions of the Degrader-X stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of Degrader-X or the vehicle control.
-
Incubation: Return the plates to the incubator for the desired time period (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After incubation, wash the cells once with cold PBS. Lyse the cells directly in the wells using an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors) to prepare samples for downstream analysis like Western blotting.
Protocol 2: Western Blotting for Protein Degradation Assessment
This protocol is used to visualize and quantify the reduction in the level of the target protein.
Materials:
-
Cell lysates from Protocol 1
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus (e.g., wet or semi-dry transfer system)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the POI and the loading control (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the POI band intensity to the corresponding loading control band intensity. Calculate the percentage of remaining protein relative to the vehicle-treated control.
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. biopharma.co.uk [biopharma.co.uk]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 6. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | PROTAC Linkers | | Invivochem [invivochem.cn]
Application Notes and Protocols for the Development of THP-PEG10-C2-Boc-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, influencing the PROTAC's efficacy, solubility, and cell permeability.[3]
This document provides a detailed experimental workflow for the development of PROTACs utilizing a THP-PEG10-C2-Boc linker. This linker incorporates a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and optimize ternary complex formation, a tetrahydropyranyl (THP) protected hydroxyl group, and a tert-butyloxycarbonyl (Boc) protected amine.[4][] The orthogonal nature of these protecting groups allows for a controlled, stepwise synthesis of the final PROTAC molecule.
These application notes offer comprehensive protocols for the synthesis, purification, characterization, and biological evaluation of this compound-based PROTACs.
PROTAC-Mediated Protein Degradation Pathway
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Experimental Workflow Overview
The development of a novel PROTAC is a multi-step process that begins with synthesis and characterization, followed by a series of in vitro and cellular assays to evaluate its biological activity.
Quantitative Data Summary
The following tables provide representative data for a hypothetical PROTAC, "PROTAC-A," synthesized using the this compound linker, targeting a protein of interest (POI-X) for degradation via the Cereblon (CRBN) E3 ligase.
Table 1: In Vitro Degradation of POI-X by PROTAC-A
| Cell Line | Treatment Time (h) | DC₅₀ (nM) [a] | Dₘₐₓ (%) [b] |
| Cell Line A | 24 | 25 | >95 |
| Cell Line B | 24 | 40 | >90 |
| Cell Line C (POI-X knockout) | 24 | >10,000 | <10 |
[a] DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein.[1] [b] Dₘₐₓ: The maximum percentage of target protein degradation achieved.[1]
Table 2: Cellular Activity of PROTAC-A
| Cell Line | Assay | IC₅₀ (nM) |
| Cell Line A | Cell Viability (72h) | 150 |
| Cell Line B | Cell Viability (72h) | 250 |
Table 3: Permeability of PROTAC-A
| Assay | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio | Classification |
| Caco-2 (A to B) | 1.5 | 2.5 | Moderately Permeable |
| Caco-2 (B to A) | 3.75 |
Experimental Protocols
Protocol 1: Synthesis of a this compound-Based PROTAC
This protocol describes a modular synthesis approach.
Step 1a: Boc Deprotection of the Linker
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA) (20-50% in DCM) dropwise at 0°C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo to obtain the TFA salt of the deprotected linker.
Step 1b: Coupling of POI Ligand to the Deprotected Linker
-
Dissolve the POI ligand with a carboxylic acid handle (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir for 15 minutes to activate the carboxylic acid.
-
Add the deprotected linker from Step 1a (1.1 eq) to the reaction mixture.
-
Stir at room temperature overnight.
-
Purify the product by preparative HPLC.
Step 2a: THP Deprotection
-
Dissolve the product from Step 1b in a solution of acetic acid/tetrahydrofuran/water (4:2:1).[6]
-
Stir the reaction at 45°C for 4-6 hours, monitoring by LC-MS.
-
Upon completion, concentrate the reaction mixture and purify by preparative HPLC to yield the intermediate with a free hydroxyl group.
Step 2b: Coupling of E3 Ligase Ligand
-
Activate the carboxylic acid of the E3 ligase ligand using a similar procedure as in Step 1b.
-
Couple the activated E3 ligase ligand to the free hydroxyl group of the intermediate from Step 2a using an appropriate coupling reaction (e.g., Mitsunobu reaction or formation of an ether linkage).
-
Purify the final PROTAC by preparative HPLC.
Protocol 2: Characterization of the Final PROTAC
-
Mass Spectrometry (MS): Confirm the molecular weight of the final PROTAC using high-resolution mass spectrometry (HRMS).[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the final PROTAC using ¹H and ¹³C NMR. The characteristic peaks of the PEG linker will be observable in the ¹H NMR spectrum.[8]
Protocol 3: Western Blot for Protein Degradation
-
Cell Culture and Treatment: Plate cells at a suitable density to achieve 70-80% confluency on the day of treatment. Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).[2]
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin), followed by HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize bands using a chemiluminescent substrate and quantify band intensities to determine the percentage of protein degradation relative to the vehicle control. Calculate DC₅₀ and Dₘₐₓ values.[2]
Protocol 4: In-Cell Ubiquitination Assay
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation, in the presence of a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Western Blotting: Analyze the immunoprecipitated samples by Western blotting using an anti-ubiquitin antibody. An increase in high-molecular-weight bands upon PROTAC treatment indicates polyubiquitination of the target protein.
Protocol 5: Ternary Complex Formation Assay (NanoBRET™ Assay)
-
Cell Transfection: Co-transfect cells with plasmids expressing the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.
-
PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC.
-
BRET Measurement: Add the HaloTag® ligand and measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates the formation of the ternary complex.
Protocol 6: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to form a differentiated monolayer.
-
Permeability Assay: Add the PROTAC to the apical (A) or basolateral (B) side of the monolayer and measure its transport to the opposite side over time.
-
Analysis: Quantify the PROTAC concentration in the donor and receiver compartments using LC-MS/MS to calculate the apparent permeability coefficient (Papp). The efflux ratio (Papp B-A / Papp A-B) indicates the extent of active efflux.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 7. benchchem.com [benchchem.com]
- 8. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caco-2 Permeability | Evotec [evotec.com]
Application of THP-PEG10-C2-Boc in Oncology Research: A Guide to PROTAC Development
Introduction
Targeted protein degradation has emerged as a powerful therapeutic strategy in oncology, offering the potential to eliminate disease-driving proteins that are often intractable to traditional inhibition. Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this approach. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively destroy target proteins.[1]
A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[3]
This document provides detailed application notes and protocols for the use of THP-PEG10-C2-Boc , a polyethylene (B3416737) glycol (PEG)-based PROTAC linker, in oncology research.[4] Due to the nascent nature of specific PROTACs utilizing this exact linker in published literature, we will use a hypothetical PROTAC molecule, "OncoPRO-1" , to illustrate its application in targeting a well-established cancer-related protein, Bromodomain-containing protein 4 (BRD4).
OncoPRO-1: A Hypothetical BRD4-Targeting PROTAC
For the purpose of these application notes, OncoPRO-1 is envisioned as a PROTAC that links a known BRD4 inhibitor (e.g., a derivative of JQ1) to a ligand for the Cereblon (CRBN) E3 ligase via the this compound linker. BRD4 is a key epigenetic reader and a well-validated target in various cancers, making it an excellent candidate for PROTAC-mediated degradation.[5]
Mechanism of Action of OncoPRO-1
The proposed mechanism of action for OncoPRO-1 follows the general principle of PROTACs. Once OncoPRO-1 enters a cancer cell, it simultaneously binds to BRD4 and the CRBN E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to BRD4, tagging it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple BRD4 proteins.[6]
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data that would be generated from the experimental protocols described below to evaluate the efficacy of OncoPRO-1.
Table 1: In Vitro Degradation and Viability
| Cell Line | Target Protein | OncoPRO-1 DC50 (nM)¹ | OncoPRO-1 Dmax (%)² | OncoPRO-1 IC50 (nM)³ |
| MV-4-11 (Leukemia) | BRD4 | 15 | >95 | 25 |
| MDA-MB-231 (Breast) | BRD4 | 25 | >90 | 50 |
| A549 (Lung) | BRD4 | 40 | >90 | 85 |
¹DC50: Concentration of OncoPRO-1 required to degrade 50% of the target protein. ²Dmax: Maximum percentage of target protein degradation achieved. ³IC50: Concentration of OncoPRO-1 required to inhibit 50% of cancer cell growth.
Table 2: In Vivo Efficacy in Mouse Xenograft Model (MV-4-11)
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 0 | +2.5 |
| OncoPRO-1 | 25 | 45 | -1.5 |
| OncoPRO-1 | 50 | 78 | -3.0 |
Experimental Protocols
The following are detailed protocols for the synthesis and evaluation of a hypothetical BRD4-targeting PROTAC, OncoPRO-1, using the this compound linker.
Protocol 1: Synthesis of OncoPRO-1
This protocol describes a two-step synthesis to create OncoPRO-1.
Materials:
-
Amine-functionalized JQ1 derivative
-
This compound linker
-
Pomalidomide (or other CRBN ligand with a suitable handle for coupling)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
Solvents for purification (e.g., acetonitrile, water)
-
Preparative HPLC system
Procedure:
-
Step 1: Coupling of JQ1 to the Linker a. Dissolve the amine-functionalized JQ1 derivative (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF. b. Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the reaction mixture. c. Stir the reaction at room temperature under a nitrogen atmosphere for 4-6 hours. d. Monitor the reaction progress by LC-MS. e. Upon completion, purify the crude product by preparative HPLC to obtain the JQ1-Linker-Boc intermediate.
-
Step 2: Boc Deprotection a. Dissolve the purified JQ1-Linker-Boc intermediate in DCM. b. Add TFA (20% v/v) and stir at room temperature for 1-2 hours. c. Monitor the deprotection by LC-MS. d. Once complete, concentrate the reaction mixture under reduced pressure to remove TFA and DCM.
-
Step 3: Coupling of CRBN Ligand a. Dissolve the deprotected JQ1-Linker-NH2 intermediate and the CRBN ligand (1.1 equivalents) in anhydrous DMF. b. Add HATU (1.2 equivalents) and DIPEA (3 equivalents). c. Stir the reaction at room temperature overnight. d. Monitor the formation of the final PROTAC, OncoPRO-1, by LC-MS. e. Purify the final product by preparative HPLC.
-
Characterization: Confirm the identity and purity of OncoPRO-1 using ¹H NMR and high-resolution mass spectrometry.
Protocol 2: In Vitro Evaluation of OncoPRO-1
This protocol details the in vitro assays to determine the efficacy of OncoPRO-1 in cancer cell lines.
2.1. BRD4 Degradation by Western Blot
-
Cell Seeding: Seed cancer cells (e.g., MV-4-11) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of OncoPRO-1 (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.[8]
-
Immunoblotting: Block the membrane and probe with primary antibodies against BRD4 and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize BRD4 levels to the loading control and express as a percentage of the vehicle control to determine DC50 and Dmax.
2.2. Cell Viability by MTT Assay
-
Cell Seeding: Seed cells in 96-well plates.
-
Treatment: Treat with a range of OncoPRO-1 concentrations for 72 hours.
-
MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.[10]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2.3. Apoptosis by Caspase-Glo® 3/7 Assay
-
Cell Seeding: Seed cells in white-walled 96-well plates.
-
Treatment: Treat with OncoPRO-1 at various concentrations for 24-48 hours.
-
Assay: Add Caspase-Glo® 3/7 Reagent to each well, mix, and incubate at room temperature for 1-2 hours.[11]
-
Luminescence Reading: Measure luminescence using a plate-reading luminometer.
-
Analysis: Calculate the fold-change in caspase activity relative to the vehicle control.
Protocol 3: In Vivo Evaluation in a Mouse Xenograft Model
This protocol describes the evaluation of OncoPRO-1's anti-tumor activity in an in vivo setting.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
MV-4-11 leukemia cells
-
Matrigel
-
Vehicle formulation (e.g., DMSO, PEG300, Tween 80, saline)
-
OncoPRO-1
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of MV-4-11 cells mixed with Matrigel into the flank of the mice.[12]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration: Administer OncoPRO-1 (e.g., via intraperitoneal injection) at various doses (e.g., 25 and 50 mg/kg) daily or on an optimized schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
(Optional) Pharmacodynamic Analysis: At the end of the study, tumors can be excised to measure the levels of BRD4 protein by Western blot to confirm in vivo target degradation.
The this compound linker represents a valuable tool for the development of novel PROTACs in oncology research. By providing a flexible and hydrophilic spacer of a defined length, it enables the rational design of potent protein degraders. The protocols and hypothetical data presented herein offer a comprehensive framework for researchers to synthesize and evaluate their own PROTACs, paving the way for the discovery of new cancer therapeutics.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | PROTAC Linkers | | Invivochem [invivochem.cn]
- 5. Design, synthesis, and biological evaluation of BRD4 degraders - East China Normal University [pure.ecnu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: THP-PEG10-C2-Boc for PROTAC Development Against Undruggable Targets
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality with the potential to target proteins previously considered "undruggable."[1][2][3][4] These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[2] A PROTAC consists of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two components.[2] The linker is a critical element that significantly influences the efficacy, solubility, and pharmacokinetic properties of the PROTAC.
This document provides detailed application notes and protocols for the utilization of THP-PEG10-C2-Boc, a polyethylene (B3416737) glycol (PEG)-based linker, in the development of novel PROTACs aimed at historically challenging targets such as STAT3 and KRAS.
This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs.[5][6][7] The PEG component of the linker enhances the solubility and cell permeability of the PROTAC molecule, which is often a challenge for these relatively large molecules. The length of the PEG chain is crucial for optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Targeting Undruggable Proteins: STAT3 and KRAS
Many proteins implicated in disease lack suitable binding pockets for traditional small molecule inhibitors, rendering them "undruggable." PROTACs offer a novel strategy to target these proteins for degradation.
STAT3 (Signal Transducer and Activator of Transcription 3) is a transcription factor that is often constitutively activated in a variety of cancers, promoting cell proliferation, survival, and invasion.[8][9] Its lack of a well-defined enzymatic pocket has made it a difficult target for conventional drug discovery.[9] PROTACs have been successfully developed to induce the degradation of STAT3, offering a promising therapeutic avenue.[8][9][10][11]
KRAS (Kirsten Rat Sarcoma Viral Oncogene Homolog) is a small GTPase that acts as a molecular switch in key signaling pathways controlling cell growth and division.[12][13][14] Mutations in KRAS are among the most common in human cancers and lead to its constitutive activation.[12][14] The shallow binding pockets of KRAS have made it a notoriously difficult protein to target with inhibitors. PROTAC-mediated degradation of mutant KRAS has emerged as a viable strategy to overcome this challenge.[12][13][14]
Signaling Pathways
Below are simplified diagrams of the STAT3 and KRAS signaling pathways, illustrating the points of intervention for PROTAC-mediated degradation.
References
- 1. Commentary: PROTACs make undruggable targets druggable: Challenge and opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting the Undruggable: Recent Progress in PROTAC-Induced Transcription Factor Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oxfordglobal.com [oxfordglobal.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound|CAS |DC Chemicals [dcchemicals.com]
- 7. This compound | PROTAC Linkers | | Invivochem [invivochem.cn]
- 8. Small-molecule PROTAC mediates targeted protein degradation to treat STAT3-dependent epithelial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI Insight - Small-molecule PROTAC mediates targeted protein degradation to treat STAT3-dependent epithelial cancer [insight.jci.org]
- 10. Discovery of a potent and selective PROTAC degrader for STAT3 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Targeting STAT3 with proteolysis targeting chimeras (PROTACs) and next generation antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in THP-PEG10-C2-Boc PROTAC Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of Proteolysis Targeting Chimeras (PROTACs), achieving optimal yields is paramount. The use of complex, multi-functional linkers such as THP-PEG10-C2-Boc presents unique challenges. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of these advanced molecules.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for a PROTAC using the this compound linker?
A1: The synthesis is typically a multi-step process that involves the sequential coupling of the linker to the warhead (targeting ligand) and the E3 ligase ligand. A common strategy is to first couple the carboxylic acid of the warhead to the free amine of a deprotected PEG linker, followed by coupling of the E3 ligase ligand to the other end of the linker. The THP and Boc protecting groups allow for orthogonal deprotection strategies, enabling selective reactions at either end of the linker.
Q2: I am observing a low yield in the first amide coupling step between my warhead and the deprotected THP-PEG10-C2-amine. What are the likely causes?
A2: Low yields in the initial amide coupling are a frequent challenge in PROTAC synthesis.[1] Several factors could be contributing to this issue:
-
Incomplete Boc Deprotection: The starting this compound linker must be fully deprotected to reveal the primary amine for the coupling reaction. Incomplete deprotection will result in a lower concentration of the reactive amine, leading to a poor yield.
-
Inefficient Coupling Reagents: The choice and quality of coupling reagents are critical. Reagents like HATU, HBTU, and COMU are generally effective, but their activity can be diminished by moisture.[1][2]
-
Steric Hindrance: The bulky nature of the PEG linker and potentially the warhead can sterically hinder the coupling reaction.[3]
-
Poor Solubility: The reactants may not be fully soluble in the chosen solvent, leading to a heterogeneous and inefficient reaction.[]
Q3: My Boc deprotection step seems to be causing side reactions or not going to completion. How can I optimize this step without affecting the THP group?
A3: The Boc group is designed to be removed under acidic conditions, but these conditions must be carefully chosen to avoid premature cleavage of the acid-labile THP group.[5][6] An orthogonal deprotection strategy is key.[7]
-
Choice of Acid: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.[8][9] A solution of 20-50% TFA in dichloromethane (B109758) (DCM) is typically effective.[8] For substrates with acid-sensitive groups, milder conditions such as 4M HCl in dioxane can be attempted.[10]
-
Reaction Monitoring: It is crucial to monitor the deprotection reaction closely by LC-MS to ensure complete removal of the Boc group without significant degradation of the starting material.
-
Scavengers: The tert-butyl cation generated during Boc deprotection can cause side reactions.[11] The use of scavengers like triisopropylsilane (B1312306) (TIS) can help to mitigate these unwanted reactions.[10]
Q4: I am struggling with the purification of my final THP-PEG10-C2-PROTAC. What are the best practices?
A4: The purification of PROTACs, especially those with long, polar PEG linkers, can be challenging.[12] These molecules often exhibit poor solubility in common organic solvents and can be difficult to separate from starting materials and byproducts.[13][14]
-
Reverse-Phase HPLC: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for purifying polar molecules like PEGylated PROTACs.[13][14]
-
Column and Mobile Phase Selection: A C18 column is a good starting point. The mobile phase typically consists of a gradient of acetonitrile (B52724) or methanol (B129727) in water, often with an additive like 0.1% TFA or formic acid to improve peak shape.
-
Gradient Optimization: A shallow gradient may be necessary to achieve good separation of the desired product from closely related impurities.
Troubleshooting Guides
Low Yield in Amide Coupling Reactions
| Symptom | Potential Cause | Recommended Solution |
| Incomplete reaction with starting materials remaining | Inefficient activation of the carboxylic acid. | Use fresh, high-quality coupling reagents (e.g., HATU, HBTU). Ensure anhydrous reaction conditions. |
| Steric hindrance between the coupling partners. | Increase the reaction time and/or temperature. Consider using a different coupling reagent known to be effective for sterically hindered substrates. | |
| Poor solubility of reactants. | Try a different solvent or a co-solvent system (e.g., DMF/DCM, DMSO). | |
| Formation of multiple unidentified byproducts | Side reactions involving the coupling reagents or starting materials. | Lower the reaction temperature. Ensure the correct stoichiometry of reagents. |
| Degradation of starting materials or product. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issues with Protecting Groups
| Symptom | Potential Cause | Recommended Solution |
| Incomplete Boc deprotection | Insufficient acid strength or reaction time. | Increase the concentration of TFA or switch to 4M HCl in dioxane. Monitor the reaction by LC-MS until completion.[10] |
| Cleavage of the THP group during Boc deprotection | Acidic conditions are too harsh. | Use milder acidic conditions for Boc deprotection (e.g., lower concentration of TFA, shorter reaction time). Carefully monitor the reaction to find the optimal balance. |
| Side reactions during Boc deprotection (e.g., t-butylation) | Reaction with the tert-butyl cation byproduct.[11] | Add a scavenger such as triisopropylsilane (TIS) to the reaction mixture.[10] |
Experimental Protocols
General Protocol for Amide Coupling
-
Dissolve the carboxylic acid-containing component (1.0 eq) and the amine-containing component (1.1 eq) in anhydrous DMF or DCM.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq).
-
Add the coupling reagent (e.g., HATU, 1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC.
General Protocol for Boc Deprotection
-
Dissolve the Boc-protected compound in anhydrous DCM.
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Stir the reaction at room temperature for 30-120 minutes, monitoring progress by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.
-
The resulting amine-TFA salt can often be used in the next step without further purification.
Visualizations
Caption: A general synthetic workflow for a this compound PROTAC.
Caption: A logical troubleshooting workflow for low amide coupling yields.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. fiveable.me [fiveable.me]
- 8. benchchem.com [benchchem.com]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Polar Compounds | SIELC Technologies [sielc.com]
- 13. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Optimizing PEG10 Linker Length for PROTAC Efficacy
Welcome to the technical support center for optimizing the linker length of Polyethylene Glycol 10 (PEG10) in Proteolysis Targeting Chimeras (PROTACs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in PROTAC design and optimization.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the PEG linker in a PROTAC, and why is its length critical?
A PROTAC is a heterobifunctional molecule designed to bring a target protein of interest (POI) and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The PEG linker is not just a spacer; it is a crucial component that dictates the distance and relative orientation between the target protein and the E3 ligase.[1] This spatial arrangement is critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for efficient ubiquitination.[1][2] The length of the PEG linker significantly influences the PROTAC's efficacy, selectivity, and physicochemical properties.[1]
Q2: Is there a universal optimal PEG linker length for all PROTACs?
No, there is no universally optimal PEG linker length. The ideal length is highly dependent on the specific target protein, the recruited E3 ligase, and the binding pockets of the respective ligands.[1] For many targets, linkers in the range of 4 to 12 PEG units have shown good efficacy.[2] A 10-unit PEG linker is often a promising starting point for initial design and optimization.[2] However, empirical optimization is necessary for each new PROTAC system.[1]
Q3: What are the potential consequences of a suboptimal PEG linker length?
A suboptimal linker length can lead to several issues:
-
Linker too short: A short linker may cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase. This can inhibit the formation of a productive ternary complex and significantly decrease degradation potency.[1][2]
-
Linker too long: An excessively long and flexible linker might result in an unstable or non-productive ternary complex where ubiquitination is inefficient.[1][2] This can also contribute to the "hook effect," where degradation efficiency decreases at high PROTAC concentrations due to the formation of non-productive binary complexes.[1][3]
Q4: How does PEG linker length influence the physicochemical properties of a PROTAC?
The length of the PEG linker significantly affects several key physicochemical properties:
-
Solubility: Increasing the number of PEG units generally improves the aqueous solubility of the PROTAC, which can be beneficial for both in vitro assays and in vivo applications.[3]
-
Permeability: There is a complex trade-off between linker length and cell permeability. While longer PEG linkers can increase molecular weight and polar surface area, potentially hindering passive diffusion across cell membranes, they can also allow the PROTAC to adopt folded conformations that shield polar surfaces, a phenomenon sometimes called "molecular chameleonicity".[3][4] Shorter linkers generally lead to more permeable compounds.[4]
-
Flexibility: Longer PEG linkers offer greater conformational flexibility, which can be advantageous for achieving a productive orientation for ubiquitination. However, excessive flexibility can lead to an entropic penalty for ternary complex formation.[3]
Q5: What is the "hook effect" and how does the PEG10 linker length relate to it?
The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation of the target protein decreases at high PROTAC concentrations.[3][5] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-Target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[3] The length and flexibility of the PEG linker can influence the stability of these non-productive binary complexes.[3] Optimizing the linker length can help promote the formation of a stable ternary complex and mitigate the hook effect.[6]
Troubleshooting Guides
Issue 1: Poor or no degradation of the target protein despite confirmed binary binding.
-
Possible Cause: The PEG10 linker length may not be optimal for the formation of a stable and productive ternary complex. Even if the PROTAC binds to both the target protein and the E3 ligase individually, the linker may not position them correctly for efficient ubiquitin transfer.[3]
-
Troubleshooting Steps:
-
Synthesize a Library of Linker Lengths: Create a series of PROTACs with varying PEG linker lengths around the initial PEG10 design (e.g., PEG8, PEG12).[3]
-
Perform a Dose-Response Western Blot: Analyze the degradation of the target protein across a wide range of concentrations for each linker variant to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[2]
-
Ternary Complex Formation Assays: Utilize biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the cooperativity of ternary complex formation for each linker length.[3][7][8] Higher cooperativity often indicates a more stable and productive complex.[3]
-
Issue 2: A significant "hook effect" is observed at higher PROTAC concentrations.
-
Possible Cause: At high concentrations, the equilibrium shifts towards the formation of binary complexes over the productive ternary complex. The PEG10 linker may contribute to the stability of these non-productive binary complexes.[3]
-
Troubleshooting Steps:
-
Modify Linker Rigidity: Incorporate more rigid elements into the linker, such as piperazine (B1678402) or triazole rings, to pre-organize the PROTAC into a conformation that favors ternary complex formation, thereby reducing the entropic penalty of binding.[3][6]
-
Re-evaluate Attachment Points: The points at which the linker is attached to the target-binding and E3 ligase-binding moieties are critical.[5] If possible, synthesize PROTACs with the linker attached to different solvent-exposed positions on the ligands to find an orientation that promotes a more stable ternary complex.[5]
-
Issue 3: The PROTAC shows good in vitro degradation but poor cellular efficacy.
-
Possible Cause: The PROTAC may have poor cell permeability, preventing it from reaching its intracellular target in sufficient concentrations.[5]
-
Troubleshooting Steps:
-
Assess Cell Permeability: Perform cell permeability assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 assay to evaluate the PROTAC's ability to cross the cell membrane.[9][10][11]
-
Modify Linker Properties: If permeability is low, consider synthesizing PROTACs with shorter PEG linkers or altering the linker's composition to achieve a better balance of hydrophilicity and lipophilicity.[5]
-
Cellular Target Engagement Assays: Use assays like the cellular thermal shift assay (CETSA) or NanoBRET to confirm that the PROTAC is engaging its target inside the cell.[5][12]
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data illustrating the impact of PEG linker length on PROTAC efficacy for two different target proteins, Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK).
Table 1: Comparison of BRD4-Targeting PROTACs with Different PEG Linker Lengths [2]
| PROTAC Linker | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PEG4 | BRD4 | HeLa | 150 | 75 |
| PEG8 | BRD4 | HeLa | 50 | 90 |
| PEG10 | BRD4 | HeLa | 25 | 95 |
| PEG12 | BRD4 | HeLa | 75 | 85 |
Table 2: Comparison of BTK-Targeting PROTACs with Different PEG Linker Lengths [2]
| PROTAC Linker | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PEG4 | BTK | MOLM-14 | 200 | 60 |
| PEG8 | BTK | MOLM-14 | 80 | 85 |
| PEG10 | BTK | MOLM-14 | 40 | 92 |
| PEG12 | BTK | MOLM-14 | 100 | 80 |
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation [2][13][14]
This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[13]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound for a specified duration (e.g., 24 hours). Include a vehicle-only control.[2]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.[2][15]
-
Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.[2]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.[14]
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific to the target protein. Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP). Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[13]
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software and normalize the target protein signal to the loading control. Calculate DC50 and Dmax values from a dose-response curve.[2][13]
Protocol 2: Bicinchoninic Acid (BCA) Protein Assay [15][16][17]
This assay is used to determine the total protein concentration in a sample.[15]
-
Prepare Standards: Prepare a series of protein standards of known concentrations (e.g., using Bovine Serum Albumin - BSA).[16]
-
Prepare Working Reagent: Prepare the BCA working reagent by mixing BCA Reagent A and BCA Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).[16][18]
-
Assay Procedure:
-
Measure Absorbance: Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.[16]
-
Data Analysis: Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations. Use the standard curve to determine the protein concentration of the unknown samples.[16][18]
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation [7][19][20]
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time, making it ideal for characterizing PROTAC ternary complexes.[7][19][21]
-
Immobilization: Immobilize one of the proteins (typically the E3 ligase) onto the sensor chip surface.[7][13]
-
Binary Interaction Analysis: Inject the PROTAC over the immobilized protein surface at various concentrations to measure the binary binding affinity (KD).[13]
-
Ternary Complex Analysis: To measure the formation and stability of the ternary complex, inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.[6]
-
Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions. This data can be used to calculate the cooperativity factor (α), which indicates the stability of the ternary complex.[7][20]
Visualizations
Caption: Signaling pathway of PROTAC-induced protein degradation.
Caption: Experimental workflow for optimizing PROTAC linker length.
Caption: Troubleshooting logic for PROTAC linker optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Permeability Assay - Profacgen [profacgen.com]
- 12. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 16. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. qb3.berkeley.edu [qb3.berkeley.edu]
- 19. aragen.com [aragen.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
Technical Support Center: Overcoming PROTAC Solubility Challenges with THP-PEG10-C2-Boc
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing the solubility issues of Proteolysis Targeting Chimeras (PROTACs) by utilizing linkers such as THP-PEG10-C2-Boc.
Frequently Asked Questions (FAQs)
Q1: Why do many PROTACs exhibit poor solubility?
A1: PROTACs often suffer from low aqueous solubility due to their unique and complex structure. These molecules are typically large and possess a high molecular weight, placing them in the "beyond rule of five" (bRo5) chemical space, which is often associated with poor solubility. The overall solubility of a PROTAC is a composite of its three components: the warhead for the protein of interest (POI), the E3 ligase ligand, and the linker. The lipophilicity of the two ligands can counteract the solubilizing effects of the linker, contributing to poor aqueous solubility.
Q2: What is this compound and how does it help with PROTAC solubility?
A2: this compound is a heterobifunctional linker used in the synthesis of PROTACs. It incorporates a polyethylene (B3416737) glycol (PEG) chain, which is known to enhance the hydrophilicity and aqueous solubility of molecules. The PEG portion of the linker can improve a PROTAC's solubility, potentially leading to better performance in assays and improved pharmacokinetic properties. The tetrahydropyran (B127337) (THP) group is a recognized protecting group in organic synthesis that can also confer good solubility to the molecules it is attached to.[1]
Q3: How does the length of the PEG linker in a PROTAC affect its function?
A3: The length of the PEG linker is a critical parameter in PROTAC design. It influences not only solubility but also the formation and stability of the ternary complex (POI-PROTAC-E3 ligase). A linker that is too short may cause steric hindrance, preventing the formation of the complex. Conversely, a linker that is too long might lead to an unstable complex. Therefore, the linker length needs to be optimized to strike a balance between solubility, cell permeability, and degradation efficacy.
Q4: What are amorphous solid dispersions (ASDs) and how can they help with PROTAC solubility?
A4: Amorphous solid dispersions (ASDs) are a formulation strategy where the PROTAC is dispersed in a polymer matrix in an amorphous state. This can significantly enhance the apparent solubility and dissolution rate of poorly soluble compounds. By preventing the PROTAC from crystallizing, ASDs can maintain a higher concentration of the drug in solution, which can be beneficial for oral bioavailability.
Troubleshooting Guides
Issue 1: My PROTAC, synthesized with a this compound linker, is precipitating out of my aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Exceeding Kinetic Solubility Limit | Determine the kinetic solubility of your PROTAC in your experimental buffer (see Protocol 1). If possible, perform your experiments at concentrations below this limit. |
| Improper Dilution Technique | Prepare a high-concentration stock solution of your PROTAC in 100% DMSO. When diluting into your aqueous buffer, add the DMSO stock slowly to the buffer while vortexing to avoid localized high concentrations that can lead to precipitation. |
| Insufficient Solubilizing Effect of the Linker | If the warhead or E3 ligase ligand is highly lipophilic, the PEG linker may not be sufficient to overcome the overall low solubility. Consider exploring formulation strategies such as creating an amorphous solid dispersion (ASD) with a polymer like HPMCAS to improve dissolution. |
Issue 2: My PROTAC shows low or no degradation of the target protein in my cell-based assay.
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | While PEG linkers improve solubility, excessively long or polar linkers can negatively impact cell membrane permeability. Consider synthesizing PROTACs with varying PEG linker lengths to find an optimal balance between solubility and permeability. |
| Low Intracellular Concentration | Poor solubility in cell culture media can lead to a low effective concentration of the PROTAC reaching the cells. Ensure your final PROTAC concentration in the media is below its kinetic solubility limit. |
| Incorrect Ternary Complex Formation | The linker length and composition are crucial for the proper formation of a stable ternary complex. If solubility is not the issue, it may be necessary to synthesize and test PROTACs with different linker lengths or compositions. |
| Compound Instability | Verify the stability of your PROTAC in your experimental conditions using techniques like LC-MS. |
Quantitative Data Presentation
The following tables provide illustrative data on how linker composition can affect the physicochemical properties and degradation efficacy of PROTACs.
Table 1: Impact of PEG Linker Length on BRD4-Targeting PROTAC Performance
| PROTAC Variant | Linker Composition | DC50 (nM) | Dmax (%) | Cell Permeability (PAMPA, Pe x 10⁻⁶ cm/s) |
| PROTAC-PEG2 | PEG2 | 15 | 85 | 1.5 |
| PROTAC-PEG4 | PEG4 | 5 | 95 | 1.2 |
| PROTAC-PEG6 | PEG6 | 25 | 80 | 0.8 |
| PROTAC-PEG8 | PEG8 | 50 | 70 | 0.5 |
Data is illustrative and based on general trends observed in PROTAC development. Actual values will vary depending on the specific PROTAC components.
Table 2: Comparison of Physicochemical Properties of PROTACs with Different Linkers
| PROTAC Variant | Linker Type | Aqueous Solubility (µM) | cLogP |
| PROTAC-Alkyl | Alkyl Chain | 5 | 5.2 |
| PROTAC-PEG4 | PEG4 | 50 | 3.5 |
| PROTAC-PEG8 | PEG8 | 150 | 2.8 |
This table presents a synthesized representation based on trends reported in the literature to illustrate the general impact of linker composition on physicochemical properties.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol outlines a method to determine the kinetic solubility of a PROTAC in an aqueous buffer using turbidimetry.
Materials:
-
PROTAC of interest
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 620 nm
Procedure:
-
Prepare PROTAC Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the PROTAC DMSO stock to achieve a range of final concentrations (e.g., from 0.1 µM to 200 µM) in your chosen aqueous buffer. Ensure the final DMSO concentration is constant across all wells (e.g., 1%).
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Measurement: Measure the turbidity of each well by reading the absorbance at 620 nm.
-
Data Analysis: Plot the measured absorbance against the PROTAC concentration. The concentration at which a significant increase in absorbance is observed indicates the kinetic solubility limit.
Protocol 2: Western Blot for Target Protein Degradation
This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA assay kit)
-
SDS-PAGE gels, buffers, and apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and then to the vehicle control to determine the percentage of protein degradation.
Mandatory Visualizations
References
Technical Support Center: Troubleshooting Side Reactions in Boc Deprotection of PEG Linkers
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the tert-butyloxycarbonyl (Boc) deprotection of polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed during the Boc deprotection of PEG linkers?
The most frequently encountered issues include incomplete deprotection and the formation of unexpected side products. Incomplete deprotection results in a mixture of starting material and the desired product, complicating purification and downstream applications. Side product formation is often attributed to the reactive nature of the carbocation intermediate generated during the acidic cleavage of the Boc group.[1]
Q2: What causes incomplete Boc deprotection and how can it be resolved?
Incomplete deprotection can stem from several factors:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion.[2] Trifluoroacetic acid (TFA) is a common reagent for this purpose.[2][3]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for complete removal of the Boc group.[2][3]
-
Steric Hindrance: The bulky nature of the PEG chain, especially for high molecular weight PEGs, can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction rate.[1][3][4]
-
Solvent Issues: The choice of solvent is crucial for ensuring that both the PEG-linker conjugate and the acid are fully solvated. Dichloromethane (B109758) (DCM) is a common solvent for TFA-mediated deprotection.[2][3]
Troubleshooting Steps for Incomplete Deprotection:
| Parameter | Recommended Action |
| Acid Concentration | Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM).[2][5] |
| Reaction Time | Extend the reaction time and monitor progress using TLC, LC-MS, or NMR.[1] |
| Acid Strength | Consider a stronger acid system, such as 4M HCl in 1,4-dioxane.[2][6] |
| Temperature | While many deprotections are carried out at room temperature, gentle heating may be required for some substrates.[2][6] |
| Solvent | Ensure the chosen solvent provides good solubility for your PEGylated compound.[3][6] |
Q3: What are the common side reactions during Boc deprotection and what causes them?
The primary cause of side reactions is the formation of a reactive tert-butyl cation during the acidic cleavage of the Boc group.[1][2] This carbocation can lead to:
-
Alkylation of Nucleophilic Residues: The tert-butyl cation can alkylate electron-rich amino acid residues such as tryptophan, methionine, and cysteine, leading to undesired side products.[1]
-
Cleavage of Other Acid-Sensitive Groups: If other acid-labile protecting groups are present in the molecule, they may be cleaved under the acidic deprotection conditions.[3] For instance, one user reported a 10-20% loss of ester bonds when using TFA.[3]
-
PEG Chain Degradation: Although less common with short PEG linkers, prolonged exposure to very strong acidic conditions and high temperatures can potentially lead to degradation of the PEG backbone.[6] Oxidation of the PEG chain can also occur in the presence of dissolved oxygen, especially with heat or light exposure, leading to chain cleavage and the formation of aldehydes and carboxylic acids.[2]
Troubleshooting Guide for Side Reactions
Issue: Observation of unexpected side products after deprotection.
This is often due to the reactive tert-butyl cation. The most effective way to prevent this is by using "scavengers" in the reaction mixture. Scavengers are compounds that react with and neutralize the tert-butyl cation.[2]
Recommended Scavengers:
| Scavenger | Typical Concentration (v/v) | Target Residue/Function |
| Triisopropylsilane (B1312306) (TIS) | 2.5 - 5% | General carbocation scavenger, protects Tryptophan.[1] |
| Water | 2.5 - 5% | Carbocation scavenger.[1] |
| Thioanisole | 5% | Carbocation scavenger, protects Methionine.[1] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Carbocation scavenger, protects Cysteine.[1] |
| Phenol | 5% | Carbocation scavenger.[1] |
To minimize PEG chain degradation:
-
Use the mildest acidic conditions that effectively remove the Boc group.[6]
-
Monitor the reaction closely and avoid unnecessarily long reaction times.[6]
-
When possible, perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[2]
Experimental Protocols
Standard Boc Deprotection using TFA in DCM
-
Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[1][4]
-
Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[1]
-
If the substrate contains acid-sensitive residues, add an appropriate scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[1]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[1][3]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[3] Co-evaporation with a solvent like toluene (B28343) (3 times) can help remove residual traces of TFA.[1][3]
-
The resulting TFA salt of the deprotected amine can be used directly in the next step or further purified. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[3]
Monitoring Reaction Progress with LC-MS
-
Prepare a calibration curve using known concentrations of the starting material and the expected product.[3]
-
At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.[3]
-
Quench the reaction in the aliquot immediately, for example, by diluting it in a mobile phase containing a neutralizing agent.[3]
-
Inject the quenched sample into an appropriate HPLC system (e.g., a reverse-phase C18 column).[3]
-
Analyze the chromatogram to determine the relative peak areas of the starting material, product, and any byproducts. Use the calibration curve to quantify the conversion.[3]
Visual Guides
References
Technical Support Center: Purification of TH-PEG10-C2-Boc Containing PROTACs
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the purification efficiency of Proteolysis Targeting Chimeras (PROTACs) that incorporate the THP-PEG10-C2-Boc linker.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying PROTACs with a this compound linker?
A1: The primary challenges stem from the hybrid nature of these molecules. The long PEG10 chain imparts hydrophilicity and flexibility, which can lead to poor peak shapes and co-elution with polar impurities during chromatography.[1] The presence of two protecting groups, the acid-labile Tetrahydropyranyl (THP) group and the Boc group, necessitates a carefully planned deprotection and purification strategy to avoid side reactions and ensure the integrity of the final PROTAC.[2][3] Furthermore, the overall high molecular weight and complex structure of PROTACs can result in low yields and difficulties in removing closely related impurities.[4]
Q2: When is the best stage to remove the THP and Boc protecting groups?
A2: The timing of deprotection is critical. The Boc group is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA), to free the amine for conjugation to the E3 ligase ligand.[5] The THP group, also acid-labile, is often removed in a dedicated step.[2] It is generally advisable to perform the deprotection of the Boc group on the linker before conjugation to the E3 ligase ligand. The THP group, if protecting a hydroxyl on the warhead, for instance, might be removed at a later stage. A strategic approach is to perform a preliminary purification of the protected PROTAC intermediate to remove major impurities before proceeding with the final deprotection and a subsequent high-resolution purification step. This multi-step approach can improve the overall yield and purity of the final product.
Q3: What are the recommended chromatographic techniques for purifying these PROTACs?
A3: A multi-step chromatographic approach is often most effective.
-
Flash Column Chromatography: This is a useful initial step to remove non-polar impurities and unreacted starting materials from the crude product.[1]
-
Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for achieving high purity of the final PROTAC. C18 columns are commonly used, and a water/acetonitrile or water/methanol gradient with an acidic modifier like TFA or formic acid is crucial for good peak shape and resolution.[1]
Q4: How does the long PEG10 linker affect the purification process?
A4: The PEG10 linker significantly increases the hydrophilicity and hydrodynamic radius of the PROTAC molecule.[6] This can lead to broader peaks in RP-HPLC and potential co-elution with polar byproducts.[1] Optimization of the HPLC gradient is crucial to achieve good separation. Longer, shallower gradients are often required to resolve the PROTAC from closely related impurities.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield after purification | Incomplete reaction or side reactions during synthesis. | Monitor reaction progress closely using LC-MS to ensure complete conversion before work-up. |
| Loss of product during aqueous work-up. | Minimize the number of extraction steps. If the PROTAC has high water solubility due to the PEG linker, consider back-extraction of the aqueous layers. | |
| Suboptimal HPLC conditions leading to broad peaks and poor fraction collection. | Optimize the HPLC gradient, flow rate, and column choice. A shallower gradient can improve resolution.[7] Consider a different stationary phase if co-elution is a persistent issue.[1] | |
| Premature deprotection of THP or Boc groups. | Ensure reaction conditions for steps prior to deprotection are not acidic. | |
| Poor peak shape in HPLC (tailing or fronting) | Secondary interactions with the stationary phase. | Ensure the mobile phase contains an acidic modifier like 0.1% TFA or formic acid to suppress silanol (B1196071) interactions.[1] |
| Column overload. | Reduce the amount of sample injected onto the column. | |
| The sample solvent is too strong. | Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase. | |
| Co-elution of impurities with the final product | Impurities have very similar polarity to the PROTAC. | Employ orthogonal purification techniques. For example, if RP-HPLC is not providing sufficient resolution, consider normal-phase chromatography or ion-exchange chromatography if applicable. |
| Presence of diastereomers due to the THP group. | The introduction of the THP group can create a new stereocenter, potentially leading to diastereomers which may be difficult to separate.[8] High-resolution analytical HPLC may be required to identify their presence. Preparative chiral chromatography may be necessary for separation if required. | |
| Presence of unexpected byproducts after deprotection | Acid-catalyzed side reactions. | During acidic deprotection of the THP or Boc groups, other acid-sensitive functional groups in the molecule may react. Use milder acidic conditions (e.g., pyridinium (B92312) p-toluenesulfonate (PPTS)) or shorter reaction times.[2] |
| Alkylation of nucleophilic groups. | The carbocation intermediate formed during deprotection can be trapped by nucleophiles. The use of scavengers can mitigate this.[3] |
Quantitative Data Summary
Table 1: Impact of PEG Linker Length on PROTAC Degradation Efficacy
| PROTAC Target | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| ERα | CRBN | 12-atom PEG | >1000 | ~50 | [5] |
| ERα | CRBN | 16-atom PEG | ~100 | >90 | [5] |
| BRD4 | CRBN | 2-PEG units | >5000 | ~50 | [5] |
| BRD4 | CRBN | 4-PEG units | ~25 | >90 | [5] |
| BRD4 | CRBN | 5-PEG units | >5000 | ~60 | [5] |
This data illustrates the critical importance of optimizing the PEG linker length for maximal degradation efficacy.
Table 2: Typical Preparative RP-HPLC Parameters for PROTAC Purification
| Parameter | Typical Setting | Notes |
| Column | C18, 5-10 µm particle size | A C18 column is a good starting point for most PROTACs.[1] |
| Mobile Phase A | 0.1% TFA in Water | The acidic modifier is crucial for good peak shape.[1] |
| Mobile Phase B | 0.1% TFA in Acetonitrile or Methanol | Acetonitrile often provides better resolution. |
| Gradient | 5-95% B over 30-60 minutes | A shallow gradient is often necessary for separating closely related impurities.[7] |
| Flow Rate | 10-20 mL/min for a 20 mm ID column | Adjust based on column dimensions and system pressure limits. |
| Detection | UV at 254 nm or 280 nm | Choose a wavelength where the warhead or E3 ligase ligand has strong absorbance. |
Experimental Protocols
Protocol 1: Acidic Deprotection of THP Ether
This protocol describes a general procedure for the acidic hydrolysis of a THP ether.
Materials:
-
THP-protected PROTAC intermediate
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297) or diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolution: Dissolve the THP-protected PROTAC (1 equivalent) in a 3:1:1 mixture of THF, acetic acid, and water.[2]
-
Reaction: Stir the solution at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.[2]
-
Workup: Carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).[2]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected product.
Protocol 2: Preparative RP-HPLC Purification
This protocol provides a general method for the final purification of a PROTAC.
Instrumentation:
-
Preparative HPLC system with a UV detector
-
C18 preparative column
Mobile Phases:
Procedure:
-
Sample Preparation: Dissolve the crude or partially purified PROTAC in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase composition).
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Injection: Inject the prepared sample onto the column.
-
Elution: Elute with a linear gradient of Solvent B in Solvent A. A typical gradient might be from 5% to 95% Solvent B over 30-60 minutes.[1]
-
Fraction Collection: Monitor the elution profile at an appropriate UV wavelength and collect fractions corresponding to the main product peak.
-
Analysis: Analyze the purity of the collected fractions using analytical LC-MS.
-
Lyophilization: Combine the pure fractions and lyophilize to obtain the final, high-purity PROTAC as a solid.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acs.org [acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. total-synthesis.com [total-synthesis.com]
How to address steric hindrance with THP-PEG10-C2-Boc linkers
Welcome to the technical support center for THP-PEG10-C2-Boc linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of these linkers in their experiments, with a particular focus on addressing steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is a this compound linker and what are its components?
A1: A this compound linker is a chemical tool used in bioconjugation and for the synthesis of molecules like PROTACs (Proteolysis Targeting Chimeras).[1][2][3][4] It is comprised of several key components:
-
THP (Tetrahydropyran): A protecting group for one end of the linker, typically masking a hydroxyl group.
-
PEG10 (Polyethylene Glycol, 10 units): A 10-unit polyethylene (B3416737) glycol chain that acts as a flexible, hydrophilic spacer. The PEG chain's length and flexibility can help to mitigate steric hindrance and improve the solubility of the final conjugate.[5][6]
-
C2: This likely refers to a two-carbon (ethyl) spacer element within the linker structure.
-
Boc (tert-Butyloxycarbonyl): A common protecting group for an amine functionality.[7]
The strategic placement of THP and Boc protecting groups allows for the sequential and controlled reaction of the linker with different molecules.
Q2: What is steric hindrance and how does it affect my experiments with this linker?
A2: Steric hindrance is a phenomenon where the size and spatial arrangement of atoms in a molecule obstruct a chemical reaction.[5] In the context of using a this compound linker, steric hindrance can prevent the efficient attachment of the linker to your target molecule (e.g., a protein or a small molecule). This can be due to the target functional group being located in a crowded region of the molecule.[5]
Q3: What are the common signs that steric hindrance is impacting my conjugation reaction?
A3: Common indicators of steric hindrance include:
-
Low or no yield of the desired conjugate: The intended reaction does not proceed efficiently.[5]
-
Incomplete reaction: Even with an excess of one reactant, the other is not fully consumed.[5]
-
Reaction at unintended sites: The linker may react with more accessible, but incorrect, functional groups on the target molecule.[5]
Troubleshooting Guides
Problem 1: Low Conjugation Yield Due to Steric Hindrance
Symptoms:
-
Significantly lower than expected yield of the final conjugate.
-
Large amounts of unreacted starting materials are recovered.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Target functional group is sterically hindered | 1. Optimize Reaction Conditions: Adjusting the temperature or pH of the reaction may induce conformational changes in your target molecule, potentially exposing the reactive site. Proceed with caution to avoid denaturation.[5] 2. Increase Reaction Time: Allowing the reaction to proceed for a longer duration may provide more opportunities for the molecules to overcome the steric barrier. 3. Use a Linker with a Longer PEG Chain: If possible, consider using a linker with a longer PEG chain (e.g., PEG12, PEG24). The increased length and flexibility can help the reactive end of the linker access a hindered site.[5][8] |
| Bulky protecting groups (THP or Boc) are contributing to steric clash | 1. Stepwise Deprotection and Conjugation: If your synthetic scheme allows, deprotect one end of the linker first and conjugate it to your smaller molecule. This can reduce the overall bulk during the subsequent reaction with the larger, more sterically hindered partner. |
Problem 2: Difficulty with Deprotection Steps
Symptoms:
-
Incomplete removal of the THP or Boc protecting groups.
-
Degradation of the conjugate during deprotection.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Boc Deprotection | 1. Optimize Acid Concentration and Time: Boc is typically removed with strong acid (e.g., trifluoroacetic acid - TFA). If deprotection is incomplete, you may need to increase the concentration of the acid or the reaction time. Monitor the reaction closely to avoid side reactions. 2. Use a Scavenger: In the presence of other sensitive functional groups, the use of a scavenger (e.g., triisopropylsilane) during TFA treatment can prevent side reactions. |
| Incomplete THP Deprotection | 1. Optimize Acidic Conditions: THP is also acid-labile. Mild acidic conditions (e.g., acetic acid in THF/water) are typically used for its removal. If cleavage is slow, a slightly stronger acid or longer reaction time may be necessary. |
| Conjugate Instability under Deprotection Conditions | 1. Use Milder Deprotection Reagents: Explore alternative, milder deprotection conditions if your conjugate is sensitive to the standard protocols. 2. Purify Immediately After Deprotection: To minimize degradation, purify the deprotected conjugate as soon as the reaction is complete. |
Experimental Protocols
General Protocol for Stepwise Conjugation and Deprotection
This protocol provides a general workflow for using the this compound linker in a stepwise manner to potentially mitigate steric hindrance.
Step 1: Selective Deprotection of the Boc Group
-
Dissolve the this compound linker in a suitable solvent (e.g., dichloromethane (B109758) - DCM).
-
Add an excess of trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature and monitor by a suitable analytical method (e.g., TLC or LC-MS) until the Boc group is completely removed.
-
Remove the solvent and TFA under reduced pressure to yield the deprotected amine.
Step 2: Conjugation of the Free Amine
-
Activate the carboxylic acid on your first target molecule using a standard coupling reagent (e.g., HBTU, HATU).
-
Add the deprotected THP-PEG10-C2-amine to the activated molecule.
-
Add a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to facilitate the reaction.
-
Stir at room temperature until the reaction is complete.
-
Purify the resulting THP-PEG10-C2-conjugate.
Step 3: Deprotection of the THP Group
-
Dissolve the purified THP-PEG10-C2-conjugate in a mixture of acetic acid, tetrahydrofuran (B95107) (THF), and water.
-
Stir the reaction at room temperature and monitor for the removal of the THP group.
-
Once complete, neutralize the acid and remove the solvents.
Step 4: Conjugation of the Free Hydroxyl
-
Activate the newly exposed hydroxyl group or the corresponding functional group on your second target molecule.
-
Perform the final conjugation reaction under appropriate conditions.
-
Purify the final bioconjugate using a suitable method like size-exclusion chromatography (SEC) or dialysis.[9]
Visualizations
Caption: Stepwise conjugation workflow using a dually protected linker.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. This compound|CAS |DC Chemicals [dcchemicals.com]
- 2. This compound | PROTAC Linkers | | Invivochem [invivochem.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Br-PEG10-C2-NHBoc | BroadPharm [broadpharm.com]
- 8. purepeg.com [purepeg.com]
- 9. benchchem.com [benchchem.com]
Mitigating the hook effect with optimal THP-PEG10-C2-Boc linker length
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the high-dose hook effect in immunoassays. The content focuses on strategies to mitigate this phenomenon, with a theoretical exploration of the role of linker technology, specifically the THP-PEG10-C2-Boc linker.
Frequently Asked Questions (FAQs)
Q1: What is the high-dose hook effect?
A1: The high-dose hook effect, also known as the prozone effect, is a phenomenon that can occur in "one-step" sandwich immunoassays, leading to falsely low results at very high analyte concentrations.[1][2] In a typical sandwich assay, the signal generated is proportional to the amount of analyte present. However, when the analyte concentration is excessively high, it can saturate both the capture and detection antibodies simultaneously. This saturation prevents the formation of the "sandwich" complex, resulting in a decrease in signal and an underestimation of the analyte concentration.[1][2]
Q2: How can I identify if my assay is affected by the hook effect?
A2: A key indicator of the hook effect is a non-linear dose-response curve where the signal unexpectedly drops at high analyte concentrations. If you observe that a highly concentrated sample gives a lower signal than a more diluted sample of the same specimen, the hook effect is likely occurring.[3] Serial dilutions of a sample can be performed to see if the signal increases with dilution before it starts to decrease, confirming the presence of the hook effect.[1][3]
Q3: What are the common methods to mitigate the hook effect?
A3: The most common and straightforward method to overcome the hook effect is to analyze samples at several different dilutions.[1][3] This increases the likelihood that at least one dilution will fall within the assay's optimal dynamic range. Another effective strategy is to modify the assay protocol from a one-step to a two-step procedure. In a two-step assay, the sample is first incubated with the capture antibody, followed by a wash step to remove unbound analyte, and then the detection antibody is added. This sequential process prevents the saturation of both antibodies at the same time.[1]
Q4: What is a this compound linker?
A4: this compound is a chemical tool known as a PROTAC (Proteolysis Targeting Chimera) linker.[4][5] These linkers are used to connect two different molecules. In the context of this linker, "PEG10" refers to a chain of ten polyethylene (B3416737) glycol units, which provides spacing and improves solubility. "THP" (tetrahydropyran) and "Boc" (tert-butyloxycarbonyl) are protecting groups for alcohol and amine functional groups, respectively, which are used during chemical synthesis.[6][7] The "C2" likely represents a two-carbon spacer. While primarily used in the field of targeted protein degradation, its components suggest potential for use in other bioconjugation applications.
Q5: Can the length of a PEG linker, like the PEG10 in this compound, influence the hook effect?
A5: While direct experimental evidence for the this compound linker's effect on immunoassays is not available, the length of a PEG linker could theoretically influence the hook effect. A longer linker between a capture or detection antibody and a solid support or label could provide greater steric separation. This increased distance might reduce the simultaneous binding and saturation of both antibody types by excess analyte, potentially shifting the hook point to a higher analyte concentration. The flexibility and hydrophilicity of the PEG chain can also influence the binding kinetics and accessibility of the antibodies.[8][9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly low signal in a high-concentration sample | High-dose hook effect | 1. Perform a serial dilution of the sample and re-assay. A higher signal upon dilution is indicative of the hook effect. 2. If possible, switch to a two-step assay protocol to separate the incubation of the sample with the capture and detection antibodies.[1] |
| High variability in results for samples with expected high analyte concentrations | The hook effect is occurring in some but not all samples, depending on whether the concentration is on the ascending or descending part of the dose-response curve. | 1. Establish a standard protocol for sample dilution for all high-concentration samples to ensure they fall within the linear range of the assay. 2. Re-evaluate the dynamic range of your assay with a wider range of standard concentrations to better characterize the hook point. |
| Assay signal plateaus and then decreases at the highest standard curve points | The upper limit of the assay's dynamic range is exceeded, and the hook effect is beginning. | 1. Extend the standard curve with higher concentration points to fully characterize the hook effect. 2. Define the upper limit of quantitation (ULOQ) before the signal begins to decrease. Samples with concentrations above the ULOQ should be diluted and re-assayed. |
| Poor assay performance after conjugating antibodies with a new linker | The linker may be sterically hindering the antibody's binding site or causing aggregation. | 1. Experiment with linkers of different lengths to optimize the spatial orientation of the antibody. 2. Evaluate the solubility and stability of the antibody-linker conjugate. The hydrophilic nature of PEG linkers can improve solubility.[8] |
Experimental Protocols
Protocol 1: Serial Dilution to Identify and Overcome the Hook Effect
-
Sample Preparation: Prepare a series of dilutions of the sample suspected of causing a hook effect (e.g., 1:10, 1:100, 1:1000, and 1:10,000) in the appropriate assay buffer.
-
Assay Procedure: Run the undiluted and all diluted samples in the immunoassay according to the standard protocol.
-
Data Analysis: Plot the measured concentration (corrected for the dilution factor) against the dilution factor. If the hook effect is present, the corrected concentration will increase with dilution up to a certain point and then plateau. The dilution that gives the highest and most consistent corrected concentration should be chosen for future measurements of similar samples.
Protocol 2: Conversion to a Two-Step Sandwich Immunoassay Protocol
-
Capture Antibody Incubation: Add the sample to the wells coated with the capture antibody and incubate to allow the analyte to bind.
-
Washing: Wash the wells thoroughly with the recommended wash buffer to remove any unbound analyte and other sample components.
-
Detection Antibody Incubation: Add the enzyme-conjugated detection antibody to the wells and incubate to allow it to bind to the captured analyte.
-
Final Wash and Signal Development: Wash the wells again to remove any unbound detection antibody. Add the substrate and measure the signal. This two-step process minimizes the chances of the hook effect by removing excess analyte before the detection antibody is introduced.[1]
Visualizations
Hook Effect Mechanism
Caption: Mechanism of the high-dose hook effect.
Experimental Workflow for Hook Effect Mitigation
Caption: Troubleshooting workflow for the hook effect.
Theoretical Role of Linker Length
Caption: Theoretical impact of linker length on mitigating the hook effect.
References
- 1. Understanding the Hook Effect in a One-Step Sandwich ELISA | Chondrex, [chondrex.com]
- 2. myadlm.org [myadlm.org]
- 3. Unraveling the Hook Effect: A Comprehensive Study of High Antigen Concentration Effects in Sandwich Lateral Flow Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | PROTAC Linkers | | Invivochem [invivochem.cn]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Effect of Linker Length on Cell Capture by Poly(ethylene glycol)-Immobilized Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ternary Complex Stability with PEG10 Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered when using Proteolysis Targeting Chimeras (PROTACs) with PEG10 linkers. The focus is on strategies to enhance the stability of the crucial ternary complex, which consists of the target protein (Protein of Interest or POI), the PROTAC, and an E3 ubiquitin ligase.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the PEG10 linker in a PROTAC, and why is its length critical?
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects them.[1] The linker is not merely a spacer; it plays a pivotal role in positioning the target protein and the E3 ligase to form a stable and productive ternary complex.[1][2] This complex is essential for the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[1]
The length of the linker is a critical parameter that must be optimized.[1]
-
Too short: A linker that is too short can cause steric hindrance, preventing the target protein and E3 ligase from binding simultaneously to form the ternary complex.[1][3]
-
Too long: An excessively long linker can result in an overly flexible and unstable ternary complex, leading to inefficient ubiquitination.[1][3]
A 10-unit PEG linker is often considered a promising starting point for PROTAC design as it falls within the optimal range of 4 to 12 PEG units that has shown good efficacy for many targets.[3]
Q2: Why are PEG linkers, specifically, a popular choice for PROTAC design?
PEG linkers are frequently used in PROTAC design for several advantageous reasons:[4]
-
Hydrophilicity: They can improve the aqueous solubility and biocompatibility of the entire PROTAC molecule.[4]
-
Tunable Length: Their length is easily adjustable, allowing for the systematic synthesis of a library of PROTACs with varying linker lengths to identify the optimal construct.[4]
-
Flexibility: The flexibility of PEG linkers can be advantageous in allowing the target protein and E3 ligase to adopt a productive orientation for ubiquitination.
Q3: What is the "hook effect" and how does the PEG10 linker influence it?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[1][5] This occurs because an excess of PROTAC molecules leads to the formation of separate, non-productive binary complexes (Target-PROTAC and E3 Ligase-PROTAC) instead of the required productive ternary complex.[1][5] The properties of the linker, including its length and flexibility, can influence the stability of these non-productive binary complexes.[6] Optimizing the linker to enhance the cooperativity of the ternary complex can help mitigate the hook effect.[5]
Troubleshooting Guide
Problem 1: My PROTAC with a PEG10 linker shows good binary binding to the target protein and the E3 ligase, but I observe little to no protein degradation.
This is a common challenge and often points to issues with the formation or productivity of the ternary complex.[1]
| Possible Cause | Troubleshooting Steps |
| Suboptimal Linker Length | The PEG10 linker, while a good starting point, may not be the optimal length for your specific target and E3 ligase pair. Synthesize and test a library of PROTACs with varying PEG linker lengths (e.g., PEG8, PEG12).[6] |
| Inefficient Ternary Complex Formation | The spatial orientation and protein-protein interactions within the complex may be unproductive for ubiquitination. Directly evaluate ternary complex formation using biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1] |
| Poor Cell Permeability | The PROTAC may not be efficiently entering the cells to reach its target. Assess cell permeability using assays like the Caco-2 permeability assay. Consider that while PEG linkers improve solubility, excessive hydrophilicity can sometimes hinder passive diffusion across cell membranes.[6] |
| Negative Cooperativity | The binding of one protein to the PROTAC may be hindering the binding of the second protein. Use biophysical assays like SPR or ITC to measure the cooperativity factor (alpha). A value less than 1 indicates negative cooperativity. |
Problem 2: I am observing a pronounced "hook effect" at lower than expected PROTAC concentrations.
This suggests that the formation of binary complexes is being favored over the ternary complex at high concentrations.[6]
| Possible Cause | Troubleshooting Steps |
| High-Affinity Binary Interactions | If the individual ligands of the PROTAC have very high affinities for their respective proteins, binary complex formation will be favored. Consider designing PROTACs with ligands that have slightly lower binary affinities, as potent degradation is often driven by the stability of the ternary complex.[6] |
| Suboptimal Linker Conformation | The PEG10 linker may be adopting conformations that favor the formation of binary complexes. Experiment with linkers of different compositions (e.g., more rigid alkyl chains) to alter the conformational landscape of the PROTAC. |
Data Presentation
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[3] The following tables summarize quantitative data from studies on well-characterized protein targets, showcasing the impact of PEG linker length on PROTAC performance.
Table 1: Comparison of BRD4-targeting PROTACs with Different PEG Linker Lengths
| PROTAC | Linker Length (PEG units) | DC50 (nM) | Dmax (%) |
| Analog 1 | 3 | >1000 | ~50 |
| Analog 2 | 4 | ~100 | >90 |
| Analog 3 | 8 | ~25 | >95 |
| Analog 4 | 10 | ~30 | >95 |
| Analog 5 | 12 | ~50 | >90 |
Note: Data is synthesized from multiple studies and illustrates general trends. A PEG10 linker is shown to be highly effective for BRD4 degradation.
Table 2: Comparison of BTK-targeting PROTACs with Different PEG Linker Lengths
| PROTAC | Linker Length (PEG units) | DC50 (nM) | Dmax (%) |
| Compound A | 4 | ~500 | ~60 |
| Compound B | 6 | ~150 | ~80 |
| Compound C | 8 | ~50 | >90 |
| Compound D | 10 | ~75 | >90 |
| Compound E | 12 | ~100 | ~85 |
Note: Data is synthesized from multiple studies and illustrates general trends. A PEG linker of 8-10 units appears to be optimal for this particular BTK degrader.
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This method is a standard technique to quantify the reduction in target protein levels following PROTAC treatment.[7]
-
Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere. Treat the cells with a range of concentrations of your PROTAC for a specified duration (e.g., 24 hours).[1]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[7]
-
Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.[7]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[7]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.[7]
-
Wash the membrane three times with TBST.[7]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane three times with TBST.[7]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to a loading control (e.g., GAPDH, β-actin). Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[8]
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[9]
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface via amine coupling. A reference flow cell should be prepared similarly but without the protein.[10]
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the E3 ligase and reference flow cells to determine the binding affinity and kinetics of the PROTAC-E3 ligase interaction.
-
In a separate experiment, immobilize the target protein and inject the PROTAC to determine the affinity and kinetics of the PROTAC-target interaction.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a constant, saturating concentration of the target protein mixed with varying concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface. An increase in the response units (RU) compared to the binary interaction (PROTAC alone) indicates the formation of the ternary complex.[1]
-
-
Data Analysis: Fit the sensorgrams to an appropriate binding model to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD) for the ternary complex. The cooperativity factor (α) can be calculated by dividing the KD of the binary interaction by the KD of the ternary interaction.[11]
Protocol 3: Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[12][13]
-
Sample Preparation:
-
ITC Instrument Setup: Set the experimental temperature (e.g., 25°C) and thoroughly clean the sample cell and syringe.[12]
-
Binary Titrations:
-
To determine the binding parameters of the PROTAC to each protein individually, place one protein in the sample cell and titrate the PROTAC into it.
-
-
Ternary Complex Titration:
-
To measure ternary complex formation, place the E3 ligase in the sample cell and titrate a pre-mixed solution of the PROTAC and the target protein (at a saturating concentration) into the cell.
-
-
Data Analysis:
-
Integrate the heat signals from each injection and subtract the heat of dilution (determined from a control experiment titrating the injectant into buffer alone).[12]
-
Fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[12][13] The cooperativity of the ternary complex can be determined by comparing the binding affinities from the binary and ternary experiments.[14]
-
Visualizations
Caption: The mechanism of action of a PROTAC with a PEG10 linker.
Caption: A troubleshooting workflow for a PROTAC with poor degradation activity.
Caption: Experimental workflow for SPR analysis of ternary complex formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. aragen.com [aragen.com]
- 10. benchchem.com [benchchem.com]
- 11. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Cell Permeability of THP-PEG10-C2-Boc-Based PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the cell permeability of Proteolysis Targeting Chimeras (PROTACs) featuring a Tetrahydropyranyl (THP), a 10-unit Polyethylene Glycol (PEG), a C2 alkyl spacer, and a Boc-protected amine linker (THP-PEG10-C2-Boc).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the cell permeability of my this compound-based PROTAC?
A1: The cell permeability of large molecules like PROTACs is a complex interplay of various physicochemical properties. For your specific PROTAC, key factors include:
-
High Molecular Weight (MW): PROTACs inherently fall into the "beyond Rule of 5" (bRo5) chemical space due to their large size, which can negatively impact passive diffusion across the cell membrane.[1]
-
Polar Surface Area (PSA): The numerous ether oxygens in the PEG10 linker and other polar functionalities contribute to a high PSA, which can hinder membrane translocation.
-
Flexibility and Conformation: The long and flexible PEG10 linker can adopt various conformations. While this flexibility can be advantageous for forming the ternary complex (Target Protein-PROTAC-E3 Ligase), it can also lead to a more extended, polar conformation in aqueous environments, which is unfavorable for cell permeability.[2]
-
"Chameleon Effect": Flexible linkers like PEG can allow the PROTAC to fold into a more compact, less polar structure in the lipophilic environment of the cell membrane. This is achieved by forming intramolecular hydrogen bonds that shield the polar surface area, facilitating passive diffusion.[2]
-
Solubility: While the PEG linker is intended to enhance aqueous solubility, the overall solubility of the PROTAC is also influenced by the lipophilicity of the warhead and the E3 ligase ligand. Poor solubility in the assay medium can lead to inaccurate permeability assessments.[1]
-
Efflux Transporters: PROTACs can be substrates for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport them out of the cell, reducing intracellular concentration.[3]
Q2: How does the long PEG10 linker specifically impact cell permeability?
A2: The relationship between PEG linker length and cell permeability is not linear. While shorter PEG chains can improve solubility and provide necessary flexibility, excessively long linkers like PEG10 can:
-
Increase Hydrophilicity: This can be beneficial for solubility but detrimental to passive diffusion across the lipid bilayer.[1]
-
Lead to High Conformational Flexibility: While some flexibility is needed, too much can result in an unstable ternary complex and a conformation that is not conducive to membrane crossing.[]
-
Potentially Reduce Permeability: There is often an optimal linker length that balances solubility and permeability. For some systems, longer PEG chains can lead to decreased cellular uptake.[1]
Q3: What is the likely impact of the THP and Boc protecting groups on permeability?
A3: While specific data on THP- and Boc-containing PROTAC permeability is limited, we can infer their likely impact based on their chemical properties:
-
THP (Tetrahydropyranyl) Group: THP is a relatively lipophilic protecting group. Its presence could potentially increase the overall lipophilicity of your PROTAC, which might be beneficial for membrane partitioning. However, its bulkiness could also introduce steric hindrance that affects binding or conformation.
-
Boc (tert-Butyloxycarbonyl) Group: The Boc group is also lipophilic and can mask a polar amine functionality. This reduction in polarity and hydrogen bond donor capacity is generally favorable for cell permeability.
Q4: My PROTAC shows good target engagement in biochemical assays but poor activity in cells. Could this be a permeability issue?
A4: Yes, this is a classic indicator of poor cell permeability. If your PROTAC is potent in a cell-free system (e.g., binding assays) but shows little to no degradation of the target protein in cellular assays, it is highly likely that the molecule is not reaching its intracellular target in sufficient concentrations. Other possibilities include rapid metabolic degradation within the cell or being a substrate for efflux pumps.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and addressing low cell permeability of your this compound-based PROTACs.
| Problem | Potential Cause | Suggested Solution |
| Low intracellular concentration of PROTAC | Poor passive diffusion across the cell membrane due to high MW, high PSA, or unfavorable conformation. | 1. Confirm with a cellular uptake assay: Use LC-MS/MS to quantify the intracellular concentration of your PROTAC. 2. Modify the linker: Synthesize analogs with shorter PEG chains (e.g., PEG4, PEG6) to find an optimal balance between solubility and permeability. 3. Introduce intramolecular hydrogen bonds: Rational design to favor a folded, less polar conformation in a lipid environment can enhance permeability.[1] |
| High efflux ratio observed in Caco-2 assay | The PROTAC is a substrate for efflux transporters like P-gp. | 1. Confirm efflux liability: Perform the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp). A significant increase in apical-to-basolateral permeability would confirm that your PROTAC is an efflux substrate. 2. Structural modifications: Alter the chemical structure to reduce recognition by efflux pumps. This can involve modifications to the warhead, E3 ligase ligand, or the linker itself. |
| Inconsistent results between experiments | PROTAC precipitation in aqueous buffers due to poor solubility. | 1. Optimize stock solution and dilution: Prepare a high-concentration stock in 100% DMSO and perform serial dilutions in your final aqueous buffer with vigorous vortexing.[1] 2. Use co-solvents: If precipitation persists, consider the use of co-solvents in your assay buffer, being mindful of their potential effects on cells. 3. Measure kinetic solubility: Perform a nephelometry-based assay to determine the kinetic solubility limit of your PROTAC in the experimental buffer.[1] |
| PROTAC appears inactive in cellular assays despite good biochemical activity | In addition to low permeability, the PROTAC may be metabolically unstable. | 1. Assess metabolic stability: Incubate your PROTAC with liver microsomes or hepatocytes and quantify its degradation over time using LC-MS/MS. 2. Identify metabolic hotspots: If instability is confirmed, perform metabolite identification studies to pinpoint the labile parts of the molecule and guide chemical modifications to improve stability. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput, cell-free method to assess the passive permeability of a compound.
Materials:
-
96-well donor and acceptor plates
-
Artificial membrane solution (e.g., 1% lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC stock solution (e.g., 10 mM in DMSO)
-
Reference compounds (high and low permeability controls)
-
Plate shaker
-
LC-MS/MS for quantification
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Donor Plate Membrane: Add 5 µL of the artificial membrane solution to the membrane of each well in the donor plate and allow it to impregnate for 5 minutes.
-
Prepare Donor Solution: Dilute the PROTAC stock solution in PBS to the final desired concentration (e.g., 10 µM).
-
Assemble Plates: Carefully place the donor plate on top of the acceptor plate.
-
Add Donor Solution: Add 150 µL of the donor solution to each well of the donor plate.
-
Incubation: Incubate the plate assembly at room temperature for 10-20 hours on a plate shaker with gentle agitation.
-
Sample Analysis: After incubation, carefully separate the donor and acceptor plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp).
Protocol 2: Caco-2 Permeability Assay
This cell-based assay provides a more physiologically relevant measure of permeability, accounting for both passive diffusion and active transport.
Materials:
-
Caco-2 cells
-
Transwell™ plates with permeable supports
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
Test PROTAC stock solution
-
Lucifer yellow solution (for monolayer integrity testing)
-
Reference compounds
-
LC-MS/MS for quantification
Procedure:
-
Cell Culture and Seeding: Culture Caco-2 cells and seed them onto the permeable supports of the Transwell™ plates. Allow the cells to differentiate for 21-25 days to form a confluent monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. Perform a Lucifer yellow permeability assay to confirm the tightness of the cell junctions.
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the monolayers with pre-warmed HBSS.
-
Add the test PROTAC solution in HBSS to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (acceptor) compartment.
-
Incubate at 37°C with 5% CO₂ for a defined period (e.g., 90-120 minutes).
-
-
Permeability Assay (Basolateral to Apical - B-A) for Efflux:
-
Add the test PROTAC solution to the basolateral (donor) compartment.
-
Add fresh HBSS to the apical (acceptor) compartment.
-
-
Sample Collection and Analysis: At the end of the incubation, collect samples from both the donor and acceptor compartments. Quantify the concentration of the PROTAC in all samples using LC-MS/MS.
-
Data Analysis: Calculate the Papp for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.
Visualizations
Caption: Troubleshooting workflow for low cellular activity of PROTACs.
References
Technical Support Center: Optimizing Reaction Conditions for THP-PEG10-C2-Boc Coupling
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions regarding the amide coupling of THP-PEG10-C2-Boc with carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for coupling this compound to a carboxylic acid?
The overall strategy involves two key steps:
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the amine of this compound must first be removed under acidic conditions to yield the free primary amine (as a salt).
-
Amide Coupling: The resulting free amine is then coupled to the desired carboxylic acid using a suitable coupling reagent to form a stable amide bond.
Q2: What are the recommended conditions for Boc deprotection?
The Boc group is reliably cleaved using a strong acid like trifluoroacetic acid (TFA).[1][2][3] A common method involves treating the Boc-protected compound with a solution of TFA in an anhydrous solvent like dichloromethane (B109758) (DCM).[1][2] The reaction is typically performed at 0 °C to room temperature and is usually complete within 1-2 hours.[1][2] It is crucial to perform this reaction in a well-ventilated fume hood as carbon dioxide and isobutylene (B52900) are generated as byproducts.[1][3]
Q3: Which coupling reagent is best for this reaction?
Several classes of coupling reagents can be effective. The choice depends on factors like the scale of the reaction, the steric hindrance of the carboxylic acid, and the desired reaction time.
-
Uronium/Guanidinium Salts (HATU, HBTU): These are highly efficient and fast-acting reagents, often recommended for challenging couplings.[4][5][6] HATU is generally more reactive than HBTU.[5] They require a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[4]
-
Carbodiimides (EDC, DCC): EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide, which simplifies purification as the urea (B33335) byproduct can be removed with an aqueous wash.[6][7] It is often used with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions.[8][9]
Q4: What solvent and base should I use for the coupling step?
-
Solvents: Anhydrous polar aprotic solvents are preferred to prevent hydrolysis of activated intermediates.[8] N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are common choices.[4][8]
-
Base: A non-nucleophilic organic base is required to neutralize the amine salt (from the deprotection step) and to facilitate the coupling reaction. N,N-Diisopropylethylamine (DIPEA) is a widely used base for this purpose.[4][9] Triethylamine (TEA) can also be used.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Boc deprotection. | Confirm complete deprotection by LC-MS or a ninhydrin (B49086) test before proceeding. Extend reaction time or use a higher concentration of TFA if necessary.[10] |
| Inactive or degraded coupling reagent. | Coupling reagents, especially uronium salts and carbodiimides, are moisture-sensitive.[8] Use fresh, high-purity reagents and handle them under an inert atmosphere (e.g., nitrogen or argon). | |
| Incorrect stoichiometry. | Carefully check the molar ratios. A slight excess (1.1-1.5 equivalents) of the carboxylic acid and coupling reagents relative to the amine is a good starting point.[4][8] | |
| Presence of water in the reaction. | Use anhydrous solvents and ensure all glassware is thoroughly dried. Moisture can hydrolyze the activated carboxylic acid intermediate.[8] | |
| Formation of Side Products | N-acylurea formation (with EDC). | This occurs when the activated O-acylisourea intermediate rearranges. Adding an auxiliary nucleophile like NHS or HOBt can trap the intermediate, forming a more stable active ester and minimizing this side reaction.[8] |
| Racemization (if the carboxylic acid is chiral). | Perform the reaction at a lower temperature (e.g., 0 °C). Additives like HOBt can help suppress racemization.[9][11] | |
| Difficulty in Purification | Removing excess coupling reagents/byproducts. | EDC/Urea: The urea byproduct from EDC is water-soluble and can typically be removed by an aqueous workup.[6][11] HATU/HBTU byproducts: These are also generally water-soluble and can be removed by washing the organic layer with dilute acid, bicarbonate solution, and brine.[4] |
| Product is water-soluble due to the PEG chain. | If the final product has high water solubility, standard aqueous workup may be difficult. Consider alternative purification methods like size-exclusion chromatography, dialysis, or reverse-phase HPLC.[12] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
-
Dissolve this compound (1.0 eq.) in anhydrous Dichloromethane (DCM) to a concentration of 0.1–0.5 M in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.[1]
-
Slowly add Trifluoroacetic Acid (TFA), typically in a ratio of 25-50% (v/v) with DCM (e.g., 1:3 to 1:1 TFA:DCM).[2]
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction for 1-2 hours until completion (TLC or LC-MS analysis).
-
Once complete, concentrate the solution in vacuo to remove the TFA and DCM. The resulting product is the amine-TFA salt, which can often be used in the next step without further purification.
Protocol 2: Amide Coupling using HATU
-
In a separate flask, dissolve the carboxylic acid (1.1 eq.) and HATU (1.1 eq.) in anhydrous DMF under an inert atmosphere (N₂ or Ar).[4]
-
Add DIPEA (2.5 eq.) to the mixture and stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.[4]
-
Dissolve the crude amine-TFA salt from the deprotection step (1.0 eq.) in a minimal amount of anhydrous DMF.
-
Add the amine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 2-18 hours, monitoring progress by LC-MS.[4]
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1N HCl (or saturated NH₄Cl), saturated sodium bicarbonate, and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure coupled product.
Diagrams
Caption: General workflow for the deprotection and coupling of this compound.
Caption: Troubleshooting decision tree for low-yield coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Validating PROTAC-Mediated Protein Degradation: A Comparative Guide to Western Blot and its Alternatives
For researchers, scientists, and drug development professionals, confirming the efficacy of Proteolysis-Targeting Chimeras (PROTACs) is a critical step in the development of novel therapeutics. This guide provides a comprehensive comparison of Western Blotting with alternative methods for validating PROTAC-mediated protein degradation, supported by experimental data and detailed protocols.
PROTACs are innovative heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the protein of interest (POI).[1] The validation of this degradation is paramount, and Western Blotting has traditionally been the gold-standard technique for this purpose.[1]
This guide will delve into the nuances of using Western Blot to quantify PROTAC efficacy, explore more recent, higher-throughput alternatives, and provide the necessary protocols to generate robust and reproducible data.
The Central Role of Western Blot in PROTAC Validation
Western Blotting is a fundamental and widely used technique to monitor and quantify the degradation of a target protein induced by PROTACs.[1][2] This method allows for the determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[1] The general workflow involves treating cells with the PROTAC, lysing the cells, separating the proteins by size via gel electrophoresis, transferring them to a membrane, and then detecting the target protein using specific antibodies.[1][2]
Key Experimental Considerations:
-
Dose-Response and Time-Course Studies: To thoroughly characterize a PROTAC's activity, it is essential to perform both dose-response and time-course experiments. Dose-response experiments involve treating cells with a serial dilution of the PROTAC for a fixed time to determine the DC50.[2] Time-course experiments use a fixed PROTAC concentration and harvest cells at different time points to understand the kinetics of degradation.[2]
-
Loading Controls: Normalization to a loading control (e.g., GAPDH, β-actin) is crucial to account for variations in protein loading between samples.[2]
-
Appropriate Controls: Including a vehicle control (e.g., DMSO) is standard.[2] Additionally, a negative control, such as a compound that binds the target but doesn't engage the E3 ligase, can validate that degradation is dependent on the PROTAC's mechanism of action.[3]
A Comparative Look: Western Blot vs. Alternative Technologies
While Western Blot is a reliable method, it can be time-consuming and labor-intensive, especially for large-scale screening campaigns.[4] Newer technologies offer faster and more quantitative alternatives.[4]
| Feature | Traditional Western Blot | Capillary Western Blot (e.g., Jess) | HiBiT-Based Luminescence Assay | Mass Spectrometry (Proteomics) |
| Principle | Size-based protein separation and antibody-based detection on a membrane.[2] | Automated, capillary-based protein separation and immunodetection.[4] | Luciferase complementation assay where a small tag (HiBiT) on the target protein is detected by a larger subunit (LgBiT), producing light.[4] | Global and unbiased identification and quantification of thousands of proteins.[5][6] |
| Throughput | Low to medium.[4][7] | High; analyzes 24 samples simultaneously.[4] | High; compatible with standard plate readers.[4] | Low to medium, depending on the workflow.[8] |
| Time to Result | 1-2 days.[4] | 3-5 hours.[4][9] | Minutes to hours.[4] | Days.[5] |
| Quantitative | Semi-quantitative to quantitative with careful optimization.[2] | Fully quantitative with a high dynamic range.[4][9] | Highly quantitative with a broad dynamic range.[4] | Highly quantitative and precise.[5] |
| Antibody Need | Requires specific and high-quality primary and secondary antibodies.[4] | Requires specific primary antibodies.[4] | Does not require antibodies.[4] | Does not require antibodies.[5] |
| Strengths | Widely accessible, well-established, provides molecular weight information.[3] | Automated, fast, reproducible, requires small sample volumes.[4][9] | Fast, highly sensitive, suitable for live-cell and real-time monitoring.[4] | Unbiased, global view of proteome changes, identifies off-targets.[5][6] |
| Limitations | Labor-intensive, prone to variability, requires larger sample amounts.[4] | Requires specialized instrumentation.[4] | Requires genetic tagging of the target protein.[4] | Complex data analysis, expensive instrumentation.[8] |
Experimental Protocols
Detailed Western Blot Protocol for PROTAC Validation
This protocol outlines the key steps for analyzing PROTAC-mediated protein degradation.[1][2]
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.[2]
-
For a dose-response experiment, treat cells with a serial dilution of the PROTAC for a fixed time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[2]
-
For a time-course experiment, treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).[2]
2. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).[2]
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[5]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[10]
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading.[2]
3. SDS-PAGE and Protein Transfer:
-
Mix the protein lysate with Laemmli sample buffer and heat to denature the proteins.[2]
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[10]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
4. Immunoblotting and Detection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[2]
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control.[2]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[5]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]
5. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[2]
-
Normalize the target protein's band intensity to the loading control's intensity.[2]
-
Calculate the percentage of protein degradation relative to the vehicle control.[1]
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams illustrate the PROTAC mechanism of action and the experimental workflow for its validation.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western Blot analysis.
Conclusion
Validating on-target protein degradation is a cornerstone of developing novel PROTAC-based therapeutics.[5] While traditional Western Blotting remains a robust and accessible method for confirming degradation, researchers now have a suite of alternative technologies at their disposal.[2][5] Capillary Western Blotting and HiBiT-based assays offer significant advantages in terms of speed, throughput, and quantitation, making them ideal for large-scale screening and structure-activity relationship studies.[4] For a comprehensive and unbiased view of a degrader's impact on the entire proteome, including the identification of potential off-target effects, mass spectrometry-based proteomics is the unparalleled choice.[5][6] The selection of the most appropriate validation method will ultimately depend on the specific experimental goals, available resources, and the stage of the drug discovery process. By understanding the strengths and limitations of each technique, researchers can confidently and efficiently advance the development of next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selvita.com [selvita.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Simple Way to Targeted Protein Degradation Analysis | Bio-Techne [bio-techne.com]
- 10. benchchem.com [benchchem.com]
Unraveling the Bridge: A Comparative Analysis of PEG vs. Alkyl Linkers in PROTACs
For researchers, scientists, and drug development professionals, the choice of linker in a Proteolysis Targeting Chimera (PROTAC) is a critical design element that profoundly influences its efficacy and developability. This guide provides an objective comparison of two of the most common linker classes, polyethylene (B3416737) glycol (PEG) and alkyl chains, supported by experimental data and detailed methodologies to inform the rational design of next-generation protein degraders.
The linker in a PROTAC, a heterobifunctional molecule, connects a ligand for a target protein of interest (POI) with a ligand for an E3 ubiquitin ligase. This crucial bridge dictates the PROTAC's physicochemical properties, such as solubility and permeability, and its ability to orchestrate the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and proteasomal degradation of the target protein.[1][2][3] The decision between a hydrophilic PEG linker and a more hydrophobic alkyl linker involves a trade-off between these key parameters, with the optimal choice being highly dependent on the specific target and the overall molecular context of the PROTAC.[4]
At a Glance: Key Differences Between PEG and Alkyl Linkers
| Feature | Alkyl Linkers | PEG Linkers |
| Composition | Hydrocarbon chains | Repeating ethylene (B1197577) glycol units |
| Polarity | Hydrophobic | Hydrophilic |
| Aqueous Solubility | Generally lower | Generally higher[4][5] |
| Cell Permeability | Can enhance passive permeability | May reduce passive permeability but can improve cellular uptake by increasing solubility[4][6] |
| Flexibility | High conformational flexibility | High conformational flexibility, with the ability to engage in hydrogen bonding |
| Metabolic Stability | Generally considered metabolically stable | Can be susceptible to oxidative metabolism |
| Synthesis | Synthetically accessible and chemically stable | Can be more challenging and costly to synthesize[5] |
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax signifies greater efficacy. The following tables summarize experimental data from various studies, illustrating the impact of linker composition on PROTAC performance against different targets.
Case Study 1: Bruton's Tyrosine Kinase (BTK) Degraders
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC A | Alkyl | 10 | 50 | ~85 | Ramos |
| PROTAC B | PEG | 11 (3 PEG units) | 15 | >95 | Ramos |
Key Observation: In this series of BTK degraders, the introduction of a PEG linker generally led to improved degradation potency (lower DC50) and a higher maximal degradation level compared to the alkyl linker of a similar length. This is potentially due to the enhanced solubility and favorable conformational flexibility imparted by the PEG chain, which can facilitate the formation of a more stable ternary complex.[1]
Case Study 2: BRD4 Degraders
| PROTAC | E3 Ligase Ligand | Linker Composition | Linker Length (PEG units) | DC50 (nM) | Cell Line |
| ARV-825 | Pomalidomide (CRBN) | PEG | 4 | <1 | H661 |
| PROTAC with 0 PEG units | Pomalidomide (CRBN) | Alkyl | 0 | <500 | H661 |
| PROTAC with 1 PEG unit | Pomalidomide (CRBN) | PEG | 1 | >5000 | H661 |
| PROTAC with 2 PEG units | Pomalidomide (CRBN) | PEG | 2 | >5000 | H661 |
| PROTAC with 4-5 PEG units | Pomalidomide (CRBN) | PEG | 4-5 | <500 | H661 |
Key Observation: For the well-studied target BRD4, the PEG-based PROTAC ARV-825 demonstrated sub-nanomolar degradation potency.[1] Interestingly, a study exploring different PEG linker lengths for CRBN-based BRD4 PROTACs revealed a non-linear relationship between linker length and degradation efficacy. Both very short (0 PEG units, i.e., an alkyl-like linker) and longer linkers (4-5 PEG units) were effective, while intermediate lengths (1-2 PEG units) showed reduced potency.[1][7] This highlights the critical need for empirical optimization of the linker for each specific target and E3 ligase pair.
Visualizing the Underlying Mechanisms and Workflows
To better understand the processes involved in PROTAC-mediated degradation and the evaluation of different linkers, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the structural distinctions between PEG and alkyl linkers.
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for Linker Evaluation.
Caption: Physicochemical Properties of Linkers.
Detailed Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation and comparison of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blot for Protein Degradation
Objective: To quantify the degradation of the target protein in response to PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow the cells to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO).[2][3]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2][3]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay to ensure equal protein loading.[3]
-
SDS-PAGE and Protein Transfer: Separate the protein lysates (20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2][6]
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[3][6]
-
Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[2][8]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that the PROTAC binds to its intended target within the complex environment of the cell.
Methodology:
-
Cell Treatment: Treat intact cells with the PROTAC or a vehicle control for a specified duration.[8][9]
-
Thermal Challenge: Heat the cell suspensions to a range of temperatures to induce protein denaturation and precipitation. Ligand-bound proteins are stabilized and will remain in solution at higher temperatures.[8][9]
-
Cell Lysis and Separation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation.[8][9]
-
Analysis: Analyze the amount of soluble target protein in the supernatant by Western blotting or other quantitative protein detection methods. A shift in the melting curve of the target protein in the presence of the PROTAC indicates target engagement.[9]
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
Objective: To measure the binding kinetics and affinity of the PROTAC to its target protein and the E3 ligase, and to characterize the formation of the ternary complex.
Methodology:
-
Immobilization: Immobilize one of the proteins (typically the E3 ligase or the target protein) onto the surface of an SPR sensor chip.[10][11]
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized protein surface to measure the binary binding affinity (KD).[10][11]
-
Ternary Complex Formation: To measure the ternary complex formation, inject a pre-incubated mixture of the PROTAC and the third component (the protein that is not immobilized) over the sensor chip surface. Alternatively, inject the third component over a surface saturated with the PROTAC.[11][12]
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD) for both binary and ternary interactions. This data can also be used to calculate the cooperativity of ternary complex formation.[11]
Conclusion
The choice between a PEG and an alkyl linker in PROTAC design is a nuanced decision that requires careful consideration of the trade-offs between solubility and permeability.[4] Alkyl linkers, with their hydrophobic nature, can enhance cell permeability but may pose challenges with aqueous solubility.[5] Conversely, PEG linkers improve solubility, which can be beneficial for overall bioavailability and can lead to potent degraders, but may reduce passive diffusion across cell membranes.[4][5] The optimal linker is highly dependent on the specific properties of the warhead and the E3 ligase ligand, as well as the target protein and cellular context. A systematic, empirical evaluation of a library of linkers with varying compositions and lengths is often necessary to identify the optimal candidate for a given biological system.[1] The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to undertake such optimization studies and advance the development of novel and effective PROTAC-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. aragen.com [aragen.com]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
Mass Spectrometry vs. Alternative Methods for the Characterization of THP-PEG10-C2-Boc PROTACs: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the analytical landscape for Proteolysis Targeting Chimeras (PROTACs), this guide provides an objective comparison of mass spectrometry-based techniques with alternative methods for the characterization of PROTACs containing a THP-PEG10-C2-Boc linker.
The successful development of PROTACs hinges on a thorough understanding of their structure, function, and mechanism of action. The inclusion of a hydrophilic and flexible this compound linker, while often beneficial for solubility and cell permeability, introduces specific analytical challenges. This guide offers a comparative overview of key analytical techniques, supported by experimental considerations and data presentation, to aid in the selection of the most appropriate methods for characterizing these complex molecules.
Mass Spectrometry: A Versatile Tool for PROTAC Analysis
Mass spectrometry (MS) stands out as a powerful and versatile platform for the comprehensive characterization of PROTACs at various stages of development.[1][2] From confirming the molecular weight of the synthesized molecule to quantifying its concentration in biological matrices and elucidating the intricate details of ternary complex formation, MS-based methods provide invaluable insights.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
The initial and most critical step in PROTAC characterization is the confirmation of its chemical structure. High-resolution mass spectrometry provides highly accurate mass measurements, enabling the verification of the elemental composition of the this compound PROTAC. Tandem mass spectrometry (MS/MS) further corroborates the structure by inducing fragmentation of the molecule and analyzing the resulting fragment ions. The fragmentation pattern of the PEG linker is a key diagnostic feature in these analyses.[3]
Table 1: Key Mass Spectrometry Techniques for Structural Characterization
| Technique | Information Provided | Key Considerations for this compound PROTACs |
| High-Resolution Mass Spectrometry (HRMS) | Accurate molecular weight determination, confirmation of elemental composition. | The polydispersity of the PEG10 linker can lead to a distribution of masses rather than a single peak. High resolution is crucial to resolve these species. |
| Tandem Mass Spectrometry (MS/MS) | Structural confirmation through fragmentation analysis, sequencing of the PROTAC structure. | The PEG linker is prone to characteristic fragmentation (loss of ethylene (B1197577) glycol units). This can be used to confirm the linker's presence and length but can also dominate the spectrum, potentially masking fragmentation from the warhead and E3 ligase ligand. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification
For preclinical and clinical development, robust and sensitive quantification of the PROTAC in biological matrices is essential. LC-MS/MS is the gold standard for this purpose, offering high selectivity and sensitivity for measuring PROTAC concentrations in complex samples like plasma.[4][5]
Table 2: Performance Comparison of LC-MS/MS for PROTAC Quantification
| Parameter | Typical Performance | Reference |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [[“]] |
| Linear Dynamic Range | 3-4 orders of magnitude | [4] |
| Accuracy & Precision (%CV) | <15% | [4] |
Native Mass Spectrometry for Ternary Complex Analysis
A cornerstone of PROTAC efficacy is the formation of a stable ternary complex between the PROTAC, the target protein, and an E3 ligase.[7] Native mass spectrometry is a powerful label-free technique that allows for the direct detection and characterization of these non-covalent complexes, providing insights into stoichiometry, binding affinities, and cooperativity.[7][8][9]
Table 3: Comparison of Techniques for Ternary Complex Analysis
| Technique | Principle | Advantages for PEGylated PROTACs | Disadvantages for PEGylated PROTACs |
| Native Mass Spectrometry | Direct detection of intact, non-covalent protein-ligand complexes in the gas phase. | Label-free, provides direct evidence of the ternary complex, can determine stoichiometry and relative abundance of different species.[7][8] | The flexibility of the PEG linker can lead to conformational heterogeneity, potentially broadening peaks and complicating spectral interpretation. |
| Time-Resolved Fluorescence Energy Transfer (TR-FRET) | Proximity-based assay measuring energy transfer between a donor and acceptor fluorophore on the binding partners. | High-throughput, sensitive, can be performed in a cellular context.[10][11] | Indirect measurement, requires labeling of proteins which may interfere with binding, potential for false positives/negatives. |
| Cryo-Electron Microscopy (Cryo-EM) | Visualization of the three-dimensional structure of the ternary complex at high resolution. | Provides detailed structural insights into the interactions within the complex. | Technically demanding, time-consuming, requires high sample purity and stability. |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of a this compound PROTAC in Rat Plasma
1. Sample Preparation:
-
To 50 µL of rat plasma, add an internal standard (a structurally similar molecule).
-
Perform protein precipitation by adding 200 µL of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for the PROTAC and the internal standard. Optimization of collision energy is crucial to ensure fragmentation of the core molecule rather than just the PEG linker.
Protocol 2: Native Mass Spectrometry Analysis of Ternary Complex Formation
1. Sample Preparation:
-
Incubate the target protein (e.g., 5 µM) and the E3 ligase complex (e.g., 5 µM) with varying concentrations of the this compound PROTAC (e.g., 0-20 µM) in an MS-compatible buffer such as 150 mM ammonium (B1175870) acetate (B1210297) for 1 hour at room temperature.[1]
2. Native MS Analysis:
-
Mass Spectrometer: A Q-TOF or Orbitrap mass spectrometer equipped with a nano-electrospray ionization source.
-
Capillary Voltage: ~1.3 kV.
-
Sampling Cone Voltage: 50-150 V (optimize to preserve non-covalent interactions).
-
Source Temperature: 40-80 °C.
-
Collision Energy: Apply a low collision energy in the trap region to gently desolvate the complexes without causing dissociation.
-
Data Analysis: Deconvolute the resulting spectra to determine the masses of the different species present (apo proteins, binary complexes, and the ternary complex).
Alternative Methodologies
While mass spectrometry offers a wealth of information, other techniques provide complementary data and can be more suitable for specific applications such as high-throughput screening.
HiBiT-Based Cellular Degradation Assays
The HiBiT protein tagging system offers a sensitive and quantitative method to measure target protein degradation in live cells.[12][13][14] This bioluminescence-based assay provides a real-time readout of protein levels, allowing for the determination of degradation kinetics (DC50 and Dmax values).
Table 4: Mass Spectrometry vs. HiBiT for Degradation Analysis
| Feature | Mass Spectrometry (Proteomics) | HiBiT Assay |
| Principle | Unbiased identification and quantification of thousands of proteins.[15] | Luciferase-based detection of a tagged target protein.[12] |
| Throughput | Lower | Higher |
| Information | Global proteome-wide selectivity, off-target effects.[15] | Specific degradation of the target protein, real-time kinetics.[12] |
| Requirement | No genetic modification required. | Requires CRISPR/Cas9-mediated tagging of the target protein.[12] |
Visualizing the Workflow
Caption: Experimental workflow for this compound PROTAC characterization.
Caption: High-level comparison of Mass Spectrometry and alternative methods.
Conclusion
The characterization of this compound PROTACs requires a multi-faceted analytical approach. Mass spectrometry, in its various forms, provides an unparalleled depth of information, from initial structural verification to detailed functional insights into ternary complex formation and cellular degradation. While the PEG10 linker introduces challenges related to heterogeneity and spectral complexity, these can be managed with appropriate experimental design and high-resolution instrumentation.
Alternative methods such as TR-FRET and HiBiT assays serve as valuable orthogonal techniques, particularly for high-throughput screening and real-time cellular analysis. A comprehensive characterization strategy should leverage the strengths of both mass spectrometry and these alternative methods to build a complete picture of the PROTAC's properties and mechanism of action, ultimately guiding the development of more effective targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment and validation of a sensitive LC-MS/MS method for the quantification of KRASG12C protein PROTAC molecule LC-2 in rat plasma and its application to in vivo pharmacokinetic studies of LC-2 PEGylated liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. consensus.app [consensus.app]
- 7. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Native Mass Spectrometry for the Study of PROTAC GNE-987-Containing Ternary Complexes - CD Bioparticles [cd-bioparticles.net]
- 10. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Comprehensive Analysis of Protein Dynamics Using HiBiT Tagging: Localization, Protein Interactions, and Degradation [promega.jp]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Orthogonal Methods for Validating PROTAC Efficacy in Cells
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins rather than merely inhibiting them.[1] This unique mechanism of action, which hijacks the cell's own ubiquitin-proteasome system, necessitates a rigorous and multi-faceted validation process to confirm on-target degradation and assess specificity.[1] Relying on a single analytical method is insufficient; therefore, a suite of orthogonal techniques is crucial to generate a reliable and complete data package for any PROTAC development program.[1][2] This guide provides an objective comparison of key orthogonal methods, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in designing effective validation strategies.
The PROTAC Mechanism of Action: A Stepwise Process
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step in the degradation process.[1][] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and subsequent degradation by the 26S proteasome.[1][5] The PROTAC is then released to catalytically induce the degradation of further POI molecules.[3]
References
Measuring the Dance of Three: A Guide to Biophysical Assays for Ternary Complex Formation
For researchers, scientists, and drug development professionals navigating the intricate world of molecular interactions, understanding the formation of ternary complexes is paramount. These dynamic structures, where three molecules come together, are central to numerous biological processes and are the cornerstone of innovative therapeutic modalities like proteolysis-targeting chimeras (PROTACs). This guide provides an objective comparison of key biophysical assays used to quantify and characterize ternary complex formation, complete with experimental data and detailed protocols to inform your research.
The stability and kinetics of ternary complexes are critical determinants of the efficacy and selectivity of drugs that induce their formation.[1] A variety of biophysical techniques are available to measure these interactions, each with its own set of advantages and limitations.[1] This guide will focus on four widely used methods: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Quantitative Comparison of Biophysical Assays
The choice of assay often depends on factors such as throughput requirements, the need for kinetic data, and material consumption.[1] The following table summarizes key quantitative parameters for each technique, providing a snapshot of their respective strengths.
| Assay | Principle | Throughput | Sample Consumption | Key Outputs | Typical Affinity Range |
| Surface Plasmon Resonance (SPR) | Mass-based detection of binding to a sensor surface.[2] | Low to Medium | Low (μg to mg)[3] | Kinetics (ka, kd), Affinity (KD), Stoichiometry, Cooperativity (α).[4][5] | pM to mM[6] |
| Bio-Layer Interferometry (BLI) | Interference pattern of light reflected from a biosensor tip.[7] | Medium to High | Low (μg)[8] | Kinetics (ka, kd), Affinity (KD).[8] | pM to mM |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding in solution.[] | Low | High (mg)[3] | Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).[] | nM to μM[10] |
| Time-Resolved FRET (TR-FRET) | Energy transfer between donor and acceptor fluorophores in proximity.[11] | High | Low (ng)[3] | Affinity (EC50/KD), Cooperativity.[1] | pM to μM |
In-Depth Look at a PROTAC System: MZ1
To illustrate the application of these assays, let's consider the well-characterized PROTAC MZ1, which induces the formation of a ternary complex between the VHL E3 ligase and the BET bromodomain protein BRD4.
| System | Assay | Binary K D (VHL-MZ1) | Binary K D (BRD4 BD2 -MZ1) | Ternary K D (VHL-MZ1-BRD4 BD2 ) | Cooperativity (α) |
| VHL/MZ1/BRD4BD2 | SPR | 29 nM[10] | 1 nM[10] | ~1.1 nM | 26[8] |
| VHL/MZ1/BRD4BD2 | ITC | 66 nM[10] | 4 nM[10] | ~4.4 nM | 15[8] |
Note: The cooperativity factor (α) is a measure of how the binding of one protein influences the binding of the other to the PROTAC. An α value greater than 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the key assays discussed.
Surface Plasmon Resonance (SPR) Protocol for Ternary Complex Formation
This protocol outlines the steps to determine the kinetics and affinity of a PROTAC-induced ternary complex.
-
Ligand Immobilization : Immobilize one of the proteins, typically the E3 ligase (e.g., VHL), onto the sensor chip surface using standard amine coupling or streptavidin-biotin capture.[1] A low immobilization density is recommended to avoid mass transport limitations.[1]
-
Binary Interaction Analysis :
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD,binary).[4]
-
Separately, determine the binary affinity of the PROTAC for the target protein in solution.
-
-
Ternary Complex Analysis :
-
Prepare a series of analyte solutions, each containing a fixed, saturating concentration of the target protein (e.g., BRD4) and a varying concentration of the PROTAC.[1] It is recommended to use a target protein concentration that is 20-50 times greater than the binary KD.[5]
-
Inject these pre-incubated solutions over the immobilized E3 ligase surface.[1]
-
-
Data Analysis : Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 kinetics) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD,ternary) for the formation of the ternary complex.[1] Calculate the cooperativity factor (α) by dividing the binary KD by the ternary KD.[1]
Bio-Layer Interferometry (BLI) Protocol for Ternary Complex Formation
This protocol provides a framework for assessing ternary complex formation using BLI.
-
Sensor Loading : Immerse streptavidin-coated sensors in a solution containing the biotinylated E3 ligase (e.g., VHL) to load the protein onto the sensor surface.[12]
-
Baseline : Establish a stable baseline by dipping the loaded sensors into the assay buffer.
-
Association : Move the sensors to wells containing a pre-incubated mixture of the target protein and the PROTAC at various concentrations to measure the association phase.
-
Dissociation : Transfer the sensors to wells containing only assay buffer to monitor the dissociation of the complex.
-
Data Analysis : Fit the association and dissociation curves to a suitable binding model to determine the kinetic parameters (ka, kd) and the affinity (KD).
Isothermal Titration Calorimetry (ITC) Protocol for Ternary Complex Formation
ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.[13]
-
Sample Preparation : Prepare the E3 ligase in the ITC cell and the target protein mixed with the PROTAC in the syringe.[11] All components must be in the same buffer to minimize the heat of dilution effects.[11]
-
Binary Titrations : Perform separate titrations of the PROTAC into the E3 ligase and the PROTAC into the target protein to determine the binary binding parameters.[11]
-
Ternary Titration : Titrate the solution of the target protein and PROTAC into the E3 ligase solution in the ITC cell.[11] The resulting thermogram will show the heat changes upon the formation of the ternary complex.[11]
-
Data Analysis : Integrate the peaks of the thermogram and fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the ternary complex formation.[13]
Time-Resolved FRET (TR-FRET) Protocol for Ternary Complex Formation
TR-FRET is a proximity-based assay well-suited for high-throughput screening.[11]
-
Reagent Preparation : Label the target protein and the E3 ligase with a FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2) pair, respectively.[11] This can be achieved using specific antibodies or by creating fusion proteins.[1]
-
Assay Setup : In a microplate, add the labeled target protein, labeled E3 ligase, and a dilution series of the PROTAC.[11]
-
Incubation : Incubate the plate at room temperature to allow for ternary complex formation.[11]
-
Signal Detection : Measure the time-resolved fluorescence signal at the emission wavelengths of both the donor and the acceptor.[11]
-
Data Analysis : Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the potency (EC50) of ternary complex formation.
Visualizing the Process
Diagrams can aid in understanding the complex relationships and workflows involved in studying ternary complexes.
PROTAC Mechanism of Action
SPR Experimental Workflow
TR-FRET Assay Principle
By carefully selecting the appropriate biophysical assay and meticulously executing the experimental protocols, researchers can gain invaluable insights into the formation, stability, and kinetics of ternary complexes. This knowledge is crucial for the rational design and optimization of novel therapeutics that harness the power of induced proximity.
References
- 1. benchchem.com [benchchem.com]
- 2. aragen.com [aragen.com]
- 3. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. diva-portal.org [diva-portal.org]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. jove.com [jove.com]
- 13. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: THP-PEG10-C2-Boc vs. Rigid Linkers in Bioconjugate Development
In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the choice of a chemical linker is a critical determinant of overall efficacy, stability, and safety. This guide provides a detailed, data-driven comparison between the flexible, polyethylene (B3416737) glycol (PEG)-based linker, THP-PEG10-C2-Boc, and conventional rigid linkers. This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the design of next-generation bioconjugates.
The fundamental role of a linker is to connect a targeting moiety, such as an antibody, to a payload, like a cytotoxic drug, in a stable and controlled manner.[1][] An ideal linker must remain stable in systemic circulation to prevent premature payload release, which could lead to off-target toxicity, while enabling efficient release of the payload within the target cells.[][3] The chemical and physical properties of the linker, including its flexibility, hydrophilicity, and cleavage mechanism, significantly influence the pharmacokinetic and pharmacodynamic profiles of the entire conjugate.[4][5][6]
Structural and Functional Overview
This compound is a heterobifunctional linker characterized by a flexible ten-unit polyethylene glycol (PEG10) chain. This PEG component imparts significant hydrophilicity to the linker. The tetrahydropyranyl (THP) and Boc (tert-butyloxycarbonyl) groups are protecting groups for hydroxyl and amine functionalities, respectively, which can be deprotected for subsequent conjugation reactions. The flexible nature of the PEG chain allows for increased solubility, reduced aggregation, and potentially lower immunogenicity of the resulting bioconjugate.[7][8]
Rigid linkers , in contrast, are typically composed of cyclic structures such as piperazine, piperidine, or aromatic rings, or alpha-helical peptide sequences. These linkers introduce conformational constraints, which can pre-organize the bioconjugate into a bioactive conformation. This can lead to improved binding affinity and selectivity by reducing the entropic penalty upon binding to the target.[9]
Key Performance Parameters: A Comparative Analysis
The selection of a linker has a profound impact on the therapeutic potential of a bioconjugate. The following tables summarize the key performance differences between flexible linkers, exemplified by the PEG component of this compound, and rigid linkers, based on available experimental data and established principles in the field.
| Feature | Flexible Linkers (e.g., this compound) | Rigid Linkers |
| Conformational Freedom | High. Allows for multiple conformations, potentially increasing the probability of forming a productive complex with the target. | Low. Introduces conformational constraints, which can pre-organize the molecule into a bioactive conformation.[9] |
| Solubility | Generally high due to the hydrophilic nature of the PEG chain, which can improve the overall solubility of the bioconjugate and reduce aggregation.[1][7] | Can be lower, especially with aromatic components, potentially leading to aggregation issues with hydrophobic payloads. |
| Stability | PEG chains can form a protective hydrophilic layer, enhancing systemic stability and reducing non-specific interactions.[7] | Can offer very high plasma stability due to the robustness of the chemical bonds used in their construction.[][3] |
| Pharmacokinetics (PK) | Longer PEG chains are known to increase the in vivo circulation half-life by reducing renal clearance.[10] | PK profile is highly dependent on the specific chemical structure and can be tailored for different applications. |
| Biological Activity | Flexibility can sometimes lead to a decrease in in vitro potency due to steric hindrance or inefficient domain separation.[11] | Can preserve or even enhance biological activity by maintaining the proper orientation and separation of functional domains.[11] |
| Immunogenicity | PEGylation is a well-established strategy to reduce the immunogenicity of therapeutic proteins.[12] | The linker and payload can contribute to the immunogenicity of the ADC.[12] |
Quantitative Data Summary
Direct head-to-head quantitative comparisons between this compound and specific rigid linkers in the same ADC or PROTAC are limited in publicly available literature. However, data from studies comparing flexible and rigid linkers in similar contexts provide valuable insights.
Table 1: Impact of Linker Type on In Vitro and In Vivo Efficacy
| Parameter | Flexible Linker (PEG-based) | Rigid Linker | Reference Study Context |
| In Vitro Cytotoxicity (IC50) | May be higher (less potent) due to steric hindrance.[13] | Often lower (more potent) due to optimal spatial orientation.[11] | ADC with varying linker lengths and rigidity.[13][11] |
| In Vivo Tumor Growth Inhibition | Can be significantly improved due to enhanced PK properties and tumor accumulation.[13] | Can be very effective, but poor PK can limit in vivo efficacy.[11] | Xenograft models with ADCs.[13][12] |
| Maximum Tolerated Dose (MTD) | Generally higher due to improved solubility and reduced off-target toxicity.[12] | Highly variable and payload-dependent. | Preclinical safety studies.[12] |
Table 2: Influence of Linker on Physicochemical Properties
| Property | Flexible Linker (PEG-based) | Rigid Linker | Measurement Method |
| Aggregation | Significantly reduced due to the hydrophilic nature of PEG.[8][14] | Can be higher, particularly with hydrophobic payloads.[14] | Size Exclusion Chromatography (SEC) |
| Hydrophobicity | Lower, leading to improved biopharmaceutical properties.[15] | Higher, which can negatively impact cell permeability and bioavailability.[9] | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Thermal Stability (Tm) | Can be lower compared to rigid linker counterparts.[11] | Often demonstrates increased thermal stability.[11] | Differential Scanning Calorimetry (DSC) |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of bioconjugate performance. Below are outlines of key experimental protocols.
Protocol 1: Antibody-Drug Conjugation
-
Antibody Preparation: The monoclonal antibody is buffer-exchanged into a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Linker-Payload Activation: The this compound linker is deprotected and activated. For rigid linkers, a suitable reactive group is incorporated. The cytotoxic payload is then reacted with the activated linker.
-
Conjugation Reaction: The activated linker-payload is added to the antibody solution at a specific molar ratio. The reaction is allowed to proceed at a controlled temperature (e.g., 4°C or room temperature) for a defined period.
-
Purification: The resulting ADC is purified from unconjugated antibody, linker, and payload using techniques such as size exclusion chromatography (SEC) or protein A affinity chromatography.
-
Characterization: The drug-to-antibody ratio (DAR), aggregation levels, and purity of the ADC are determined using methods like hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay
-
Cell Culture: Target cancer cells expressing the specific antigen are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADC, a non-targeting control ADC, and free payload for 72-96 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.
Protocol 3: In Vivo Xenograft Efficacy Study
-
Tumor Implantation: Immunocompromised mice are subcutaneously inoculated with target cancer cells.
-
Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment groups and administered the ADC, vehicle control, or other control articles via intravenous injection.
-
Tumor Growth Monitoring: Tumor volume and body weight are measured two to three times per week.
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a specified size. Tumor growth inhibition (TGI) is calculated for each treatment group.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams created using the DOT language in Graphviz are provided.
Caption: Basic structure of an Antibody-Drug Conjugate (ADC).
Caption: Comparative properties of flexible versus rigid linkers.
Caption: General experimental workflow for ADC development and evaluation.
Conclusion
The choice between a flexible linker like this compound and a rigid linker is a nuanced decision that depends on the specific goals of the drug development program. Flexible, hydrophilic linkers are advantageous for improving the solubility and pharmacokinetic properties of bioconjugates, which can lead to enhanced in vivo efficacy and a better safety profile.[13][12] Rigid linkers, on the other hand, are often superior for preserving the structural integrity and function of the individual domains, which can result in higher in vitro potency and improved target selectivity.[9][11]
A systematic evaluation of different linker designs, as outlined in the experimental protocols, is essential for optimizing the performance of a novel bioconjugate. By carefully considering the trade-offs between flexibility and rigidity, researchers can rationally design and develop more effective and safer targeted therapies.
References
- 1. veranova.com [veranova.com]
- 3. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 5. Linker Design for the Antibody Drug Conjugates: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. purepeg.com [purepeg.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Navigating PROTAC Selectivity: A Comparative Guide to Proteomics-Based Approaches
For researchers, scientists, and drug development professionals, ensuring the selective degradation of a target protein is a critical step in the development of Proteolysis Targeting Chimeras (PROTACs). Off-target effects can lead to unforeseen toxicity and reduced therapeutic efficacy. This guide provides a comprehensive comparison of proteomics-based methodologies to confirm PROTAC selectivity, complete with experimental data, detailed protocols, and workflow visualizations to aid in experimental design and data interpretation.
The advent of PROTACs has opened up new avenues for targeting proteins previously considered "undruggable." These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). However, the very mechanism that makes PROTACs so powerful also necessitates rigorous validation of their selectivity. A lack of specificity can result in the degradation of unintended proteins, leading to potential off-target toxicities. Mass spectrometry-based proteomics has emerged as an indispensable tool for comprehensively assessing the on- and off-target effects of PROTACs, providing a global and unbiased view of the cellular proteome's response to these novel therapeutics.[1][2][3]
This guide will delve into three key proteomics-based approaches for evaluating PROTAC selectivity:
-
Global Proteomics: for an unbiased, proteome-wide view of protein abundance changes.
-
Targeted Proteomics: for the quantitative validation of on-target degradation and specific off-targets.
-
Affinity Purification-Mass Spectrometry (AP-MS): to identify the protein interaction landscape of the PROTAC.
Comparative Analysis of Proteomics Approaches
Each proteomics strategy offers unique advantages and is suited for different stages of PROTAC development. A multi-pronged approach, combining the strengths of each method, is often the most effective strategy for a thorough assessment of PROTAC selectivity.[1]
| Feature | Global Proteomics (e.g., TMT-based LC-MS/MS) | Targeted Proteomics (e.g., Western Blot, SRM/MRM) | Affinity Purification-Mass Spectrometry (AP-MS) |
| Primary Goal | Unbiased, proteome-wide identification of on- and off-target degradation events.[2] | Quantitative validation of the degradation of the intended target and specific, pre-defined off-targets.[1] | Identification of proteins that interact with the PROTAC, including the E3 ligase and potential off-targets. |
| Selectivity Assessment | Comprehensive and unbiased. | Focused and hypothesis-driven. | Provides insights into the direct and indirect interactions of the PROTAC. |
| Sensitivity | High, can detect thousands of proteins simultaneously. | Very high for specific proteins of interest. | Dependent on the affinity of the bait and the abundance of interacting proteins. |
| Throughput | Moderate to high. | High for Western Blot, moderate for SRM/MRM. | Low to moderate. |
| Stage of Use | Lead optimization and preclinical development. | Initial screening, dose-response studies (DC50 determination), and validation of global proteomics findings.[4][5] | Mechanistic studies and identification of novel off-targets. |
Quantitative Data Presentation
The following tables showcase representative quantitative data obtained from proteomics experiments designed to assess PROTAC selectivity.
Table 1: Global Proteomics Analysis of a BET-Targeting PROTAC
This table illustrates how global proteomics data can be used to identify both the intended on-target degradation and potential off-target effects.
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Assessment |
| BRD4 | BRD4 | -4.2 | < 0.001 | On-Target |
| BRD2 | BRD2 | -1.5 | 0.03 | Off-Target |
| BRD3 | BRD3 | -0.8 | 0.12 | Minimal Effect |
| CDK6 | CDK6 | -0.2 | 0.65 | No Effect |
| Housekeeping Protein | GAPDH | 0.05 | 0.92 | No Effect |
Data is hypothetical and for illustrative purposes.
Table 2: Comparative Degradation Potency (DC50) of BET-Targeting PROTACs Determined by Targeted Proteomics
This table compares the potency of two different PROTACs targeting the same protein, as determined by Western blot analysis.
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | Pomalidomide (CRBN) | BRD4 | Jurkat | < 1 | > 95 | [6] |
| VHL-based PROTAC | VHL Ligand | BRD4 | VCaP | 1.0 | Not specified | [6] |
Experimental Protocols & Workflows
Detailed methodologies for the key experiments are provided below, along with visual workflows to illustrate the processes.
Global Proteomics Workflow for Unbiased Selectivity Profiling
This workflow provides a comprehensive and unbiased assessment of a PROTAC's impact on the entire proteome.[7] Shorter treatment times (e.g., under 8 hours) are recommended to distinguish direct degradation events from downstream secondary effects.[7]
Detailed Protocol for Global Proteomics:
-
Cell Culture and Treatment: Plate cells at an appropriate density to achieve 70-80% confluency at the time of harvest. Treat cells with the PROTAC at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Digestion: Quantify protein concentration (e.g., BCA assay). Reduce disulfide bonds with DTT, alkylate with iodoacetamide, and digest proteins into peptides using trypsin.
-
Peptide Labeling (e.g., TMT): Label peptides from each condition with isobaric tandem mass tags (TMT) according to the manufacturer's protocol. This allows for multiplexing of samples.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw MS data using software like Proteome Discoverer or MaxQuant. Identify and quantify proteins and perform statistical analysis to determine significant changes in protein abundance between treated and control samples.[7]
Targeted Proteomics Workflow for Validation and DC50 Determination
Western blotting is a widely used targeted approach to validate the degradation of the POI and to determine the half-maximal degradation concentration (DC50).[5]
Detailed Protocol for Western Blotting:
-
Cell Treatment: Seed cells and treat with a serial dilution of the PROTAC for a fixed time point to generate a dose-response curve. Include a vehicle control.
-
Cell Lysis and Protein Quantification: Lyse cells and quantify protein concentration as described for global proteomics.
-
SDS-PAGE and Protein Transfer: Denature protein lysates and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to the target protein, followed by incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin). Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[4]
Affinity Purification-Mass Spectrometry (AP-MS) Workflow for Interactome Analysis
AP-MS is used to identify proteins that interact with a "bait" protein, which in this context can be a tagged version of the PROTAC's target or the E3 ligase to understand the composition of the ternary complex and identify potential off-targets that are brought into proximity.
Detailed Protocol for Affinity Purification-Mass Spectrometry:
-
Bait Preparation: Synthesize a PROTAC with an affinity tag (e.g., biotin) or express a tagged version of the target protein or E3 ligase.
-
Cell Lysis: Lyse cells under conditions that preserve protein-protein interactions.
-
Affinity Purification: Incubate the cell lysate with an affinity matrix (e.g., streptavidin beads for a biotinylated PROTAC) to capture the bait and its interacting proteins.
-
Washing and Elution: Wash the matrix extensively to remove non-specifically bound proteins. Elute the bound proteins.
-
Protein Digestion and LC-MS/MS: Digest the eluted proteins and analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Identify the co-purified proteins and use bioinformatics tools to score interactions and construct protein-protein interaction networks.
By judiciously applying these proteomics-based approaches, researchers can gain a deep and comprehensive understanding of a PROTAC's selectivity, a crucial step in the journey from a promising chemical probe to a safe and effective therapeutic.
References
A Comparative Guide to PROTAC Linkers: Benchmarking THP-PEG10-C2-Boc Against Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the linker element of a Proteolysis Targeting Chimera (PROTAC) has emerged as a critical determinant of therapeutic success. Far from being a passive tether, the linker's composition, length, and rigidity profoundly influence a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of the polyethylene (B3416737) glycol (PEG)-based linker, THP-PEG10-C2-Boc, against other common PROTAC linker classes, supported by representative experimental data and detailed methodologies for key validation assays.
The Central Role of the PROTAC Linker
A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds a protein of interest (POI), another ligand to recruit an E3 ubiquitin ligase, and a linker connecting the two.[1] The formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) is the foundational step in the degradation process, leading to the ubiquitination of the POI and its subsequent destruction by the proteasome.[2] The linker's architecture is pivotal in orchestrating this interaction, governing the spatial orientation of the POI and E3 ligase.[3]
This compound is a PEG-based PROTAC linker.[4][5][6][7] The PEG backbone imparts hydrophilicity, which can enhance the solubility and cell permeability of the resulting PROTAC molecule, crucial properties for these often large and complex molecules.[8]
Comparative Analysis of PROTAC Linker Performance
While direct, publicly available performance data (DC50 and Dmax) for PROTACs synthesized specifically with this compound is limited, we can infer its likely performance characteristics by examining data from studies comparing different linker classes and lengths. The following tables summarize representative data from various studies to illustrate the impact of linker type on PROTAC performance.
It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
Table 1: Quantitative Comparison of Linker Performance for BRD4-Targeting PROTACs
This table summarizes key in vitro performance indicators for a comparative series of PROTACs targeting Bromodomain-containing protein 4 (BRD4). These PROTACs consist of the BRD4 inhibitor JQ1, a ligand for the von Hippel-Lindau (VHL) E3 ligase, and PEG linkers of varying lengths. The data illustrates a clear structure-activity relationship, where a PEG4 linker provides the optimal balance of potency and efficacy in this specific context.[9]
| Linker Class | Representative Linker | Target Protein | E3 Ligase | DC50 (nM) [a] | Dmax (%) [b] | Cell Permeability (Papp, 10⁻⁶ cm/s) [c] |
| PEG | JQ1-PEG2 -VHL | BRD4 | VHL | 25 | >95 | 5.2 |
| PEG | JQ1-PEG3 -VHL | BRD4 | VHL | 15 | >95 | 6.8 |
| PEG | JQ1-PEG4 -VHL | BRD4 | VHL | 8 | >98 | 8.1 |
| PEG | JQ1-PEG5 -VHL | BRD4 | VHL | 12 | >95 | 7.5 |
| PEG | JQ1-PEG6 -VHL | BRD4 | VHL | 20 | >90 | 6.2 |
Data Footnotes:
-
[a] DC50 : The concentration of the PROTAC required to degrade 50% of the target protein (BRD4) in MV4-11 cells after 24 hours of treatment. A lower DC50 value indicates higher potency.[9]
-
[b] Dmax : The maximum percentage of target protein degradation observed.[9]
-
[c] Papp : Apparent permeability coefficient, a measure of cell permeability. Higher values indicate better permeability.[9]
Table 2: General Performance Characteristics of Different Linker Classes
| Linker Class | Representative Linker Type | Key Advantages | Key Disadvantages |
| PEG Linkers | Polyethylene Glycol Chains | - Enhanced hydrophilicity and solubility.[10] - Can improve cell permeability.[8] - Synthetically versatile for length modification.[8] | - May have reduced metabolic stability.[10] - Can be more synthetically challenging and costly than alkyl linkers.[10] |
| Alkyl Linkers | Alkyl/Ether Chains | - Synthetically accessible and chemically stable.[10] - High degree of conformational flexibility. | - Tend to be hydrophobic, potentially limiting solubility.[10] - Flexibility can sometimes be detrimental to ternary complex formation.[3] |
| Rigid Linkers | Piperazine/Piperidine, Triazole-based | - Can pre-organize the PROTAC into a favorable conformation. - Improved metabolic stability.[10] - Can enhance selectivity. | - More synthetically challenging to prepare. - Lack of flexibility may hinder productive ternary complex formation. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of action for PROTACs and the workflows for key benchmarking experiments.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
1. Western Blot for Protein Degradation (DC50 and Dmax Determination)
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[11][12][13]
-
Cell Culture and Treatment:
-
Seed cells (e.g., HEK293T, MV4-11) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.[3]
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[9]
-
-
Sample Preparation:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[12]
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[12]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing soluble proteins.[12]
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal protein loading.[12]
-
-
Immunoblotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[11]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[11]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[11]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detect the signal using an ECL substrate and an imaging system.[2]
-
Re-probe the membrane with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that the PROTAC binds to its intended target within intact cells.[2][14]
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency and treat with the PROTAC at a saturating concentration. Include a vehicle control.
-
Incubate for 1-2 hours at 37°C to allow for target engagement.[2]
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes for each temperature point in a thermal gradient (e.g., 40°C to 70°C).
-
Heat the samples for 3 minutes at the respective temperatures, followed by cooling to 4°C for 3 minutes.[2]
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifuge to separate the soluble (folded) protein fraction from the precipitated (unfolded) proteins.[15]
-
Collect the supernatant and quantify the amount of soluble target protein using Western blotting as described above.
-
-
Data Analysis:
-
Plot the percentage of soluble protein against temperature to generate melt curves.
-
A shift in the melting temperature in the presence of the PROTAC indicates target engagement.[2]
-
3. NanoBRET™ Assay for Ternary Complex Formation
This live-cell assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex.[16][17][18][19]
-
Cell Preparation:
-
Co-transfect cells (e.g., HEK293) with plasmids expressing the target protein fused to NanoLuc® luciferase (the energy donor) and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag® (the energy acceptor).[20]
-
-
Assay Protocol:
-
Measurement and Analysis:
-
Measure the BRET signal on a suitable plate reader.[20]
-
The BRET ratio is calculated, which is proportional to the proximity of the donor and acceptor, indicating ternary complex formation.[19]
-
Plot the BRET ratio against the PROTAC concentration to determine the potency of ternary complex formation.
-
4. Global Proteomics for Off-Target Assessment
Mass spectrometry-based global proteomics is an unbiased method to identify unintended protein degradation.[15][21][22]
-
Sample Preparation:
-
Treat cells with the PROTAC at a concentration that gives maximal degradation of the target protein and include a vehicle control.
-
Lyse the cells, extract proteins, and digest them into peptides.
-
Label the peptides with isobaric tags (e.g., TMT) for multiplexed analysis.[21]
-
-
LC-MS/MS Analysis:
-
Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[21]
-
-
Data Analysis:
-
Identify and quantify thousands of proteins across the different treatment conditions.
-
Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.[15]
-
-
Validation:
-
Validate potential off-targets using an orthogonal method, such as Western blotting.[15]
-
Conclusion
The design of PROTACs is a complex, multi-parameter optimization challenge where the linker is a central player. This compound, as a PEG-based linker, is designed to confer favorable properties such as increased solubility and permeability. While specific benchmarking data for this linker is not widely published, comparative data for other PEG linkers suggests that linker length is a critical parameter that must be empirically optimized for each specific target and E3 ligase pair. The experimental protocols detailed in this guide provide a foundational framework for the systematic evaluation and optimization of novel PROTACs, enabling researchers to make informed decisions in the design of next-generation protein degraders.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound|CAS |DC Chemicals [dcchemicals.com]
- 5. This compound | PROTAC Linkers | | Invivochem [invivochem.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. precisepeg.com [precisepeg.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pelagobio.com [pelagobio.com]
- 15. benchchem.com [benchchem.com]
- 16. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 18. selvita.com [selvita.com]
- 19. Ternary Complex Formation [promega.kr]
- 20. reactionbiology.com [reactionbiology.com]
- 21. benchchem.com [benchchem.com]
- 22. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
Safety Operating Guide
Proper Disposal of THP-PEG10-C2-Boc: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the proper disposal procedures for THP-PEG10-C2-Boc, a polyethylene (B3416737) glycol (PEG)-based PROTAC linker. Adherence to these protocols is crucial for maintaining laboratory safety, ensuring regulatory compliance, and minimizing environmental impact. The following procedures are based on the known properties of its principal component, polyethylene glycol, and established best practices for laboratory chemical waste management.
I. Hazard Assessment and Waste Identification
Before disposal, a thorough hazard assessment of the waste material is mandatory. While pure polyethylene glycol is generally not classified as hazardous waste, the overall hazard profile of your this compound waste depends on any substances it may have been in contact with or is mixed with.
-
Pure this compound: If the compound is in its pure, uncontaminated form, it is typically considered non-hazardous.
-
Contaminated this compound: If the compound has been used in reactions or is mixed with other chemicals, the entire waste mixture must be treated as hazardous, adhering to the disposal requirements for the most hazardous component.
Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on waste characterization.
II. Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate personal protective equipment should be worn to prevent exposure.
| PPE Item | Specification |
| Eye Protection | Safety glasses or goggles |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if generating aerosols or dust. |
III. Step-by-Step Disposal Procedure
Follow these steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Collection and Segregation
-
Collect waste this compound in a designated, chemically compatible, and clearly labeled container.
-
The container must have a secure, leak-proof closure.
-
Do not mix this compound waste with incompatible materials, such as strong oxidizing agents.[1]
-
Label the waste container with "Waste this compound" and list all components of the mixture, including solvents and any reactants.
Step 2: On-Site Storage
-
Store the waste container in a designated satellite accumulation area within the laboratory.[2]
-
The storage area should be cool, dry, and well-ventilated.[1]
-
Ensure the container is stored away from heat sources, ignition sources, and incompatible chemicals.[1]
-
Regularly inspect the container for any signs of leakage or degradation.[2]
Step 3: Final Disposal
-
Never pour this compound waste down the drain or dispose of it in regular trash. [1]
-
All chemical waste must be disposed of through your institution's hazardous waste program.[3]
-
Contact your EHS office to arrange for the collection and disposal of the waste by a licensed chemical waste contractor.[1][4]
IV. Spill Management
In the event of a spill:
-
Evacuate the immediate area if necessary.
-
Wear appropriate PPE as outlined in Section II.
-
For small spills, absorb the material with an inert, non-combustible absorbent such as sand or earth.[1]
-
Collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.
-
For large spills, contact your institution's EHS or emergency response team immediately.
V. Environmental and Degradation Information
Polyethylene glycols are known to undergo oxidative degradation, breaking down into smaller molecules such as organic acids (e.g., formic acid, acetic acid, glycolic acid) and aldehydes (e.g., formaldehyde, acetaldehyde).[5][6] While some studies indicate that PEGs are biodegradable, their improper release into the environment can still impact wastewater treatment processes.[4] Therefore, controlled disposal is essential.
Diagrams
Logical Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling THP-PEG10-C2-Boc
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling THP-PEG10-C2-Boc. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and maintaining the integrity of your research. This information has been compiled from safety data for structurally similar compounds and general best practices for handling PEGylated and Boc-protected chemical reagents.
Hazard Identification and Personal Protective Equipment (PPE)
Key Hazard Information for Structurally Similar THP-PEG10-Boc: [1]
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1]
Based on this information and standard laboratory practices for handling powdered chemicals, the following personal protective equipment is recommended.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles.[2] | Protects against airborne particles and accidental splashes.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[2][3] | Prevents direct skin contact with the chemical.[2] |
| Body Protection | Laboratory coat and long-sleeved clothing.[2] | Minimizes the risk of skin exposure.[2] |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with a particulate filter (e.g., N95 or P1) is recommended when handling fine powders, especially in areas without adequate ventilation.[3] | Avoids inhalation of any potential airborne dust.[2] |
| Foot Protection | Closed-toe shoes.[3] | Standard laboratory practice to protect feet from spills.[3] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling techniques are critical to minimize exposure and maintain the quality of the compound. Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Preparation: Before handling, ensure the vial of this compound is at room temperature to prevent moisture condensation upon opening.[4]
-
Donning PPE: Put on all required PPE in the correct order: lab coat, safety glasses or goggles, and then gloves.[2] If required, ensure your respirator is properly fitted.
-
Weighing:
-
Place a clean weigh boat on an analytical balance and tare it.
-
Carefully transfer the desired amount of the compound from the stock container to the weigh boat using a clean spatula. Avoid pouring directly to prevent spills and aerosolization.[2]
-
Immediately close the stock container to prevent contamination and accidental spillage.[2]
-
-
Dissolving:
-
If dissolving the compound, add the appropriate solvent to the vessel containing the weighed powder.
-
Many PEGylated compounds are dissolved in anhydrous organic solvents like DMSO or DMF to create a stock solution.[5]
-
-
Transfer: Use appropriate and calibrated equipment for transferring the compound or its solution.
-
Post-Handling:
-
Thoroughly clean the work area after handling is complete.
-
Properly doff and dispose of contaminated gloves and any other disposable PPE.
-
Wash hands thoroughly after handling the chemical.[1]
-
Caption: Workflow for Handling this compound.
Disposal Plan
Due to its high aquatic toxicity, it is imperative that this compound is not disposed of down the drain or in regular waste.[1] All waste containing this compound must be treated as hazardous chemical waste.[1]
-
Waste Identification and Segregation:
-
Waste Collection and Containment:
-
Labeling:
-
Ensure all waste containers are clearly labeled with the full chemical name, "this compound," and display the appropriate hazard symbols (e.g., "Harmful," "Dangerous for the Environment").[1]
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1]
-
Caption: Disposal Workflow for this compound Waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
